6-Bromo-4-methyl-1H-indole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7(11)3-10-9(6)4-8(5-13)12-10/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANRHZMAGJNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,6-Disubstituted Indole-2-Carbaldehydes: A Pivotal Scaffold in Medicinal Chemistry
Executive Summary
The 4,6-disubstituted indole-2-carbaldehyde scaffold represents a specialized yet high-impact pharmacophore in medicinal chemistry. Unlike the ubiquitous 3-substituted indoles (e.g., tryptamines), the 2-carbaldehyde core serves as a rigid, electrophilic anchor point for generating diverse bioactive agents. The specific 4,6-disubstitution pattern —most notably 4,6-dichloro and 4,6-dimethoxy—is not merely decorative; it is a critical structural determinant that governs binding affinity in hydrophobic pockets, particularly within the NMDA receptor glycine binding site .
This guide synthesizes the therapeutic rationale, synthetic pathways, and experimental protocols for this scaffold, designed for medicinal chemists seeking to exploit this "privileged structure" for neuroprotective and antiviral applications.
Part 1: Therapeutic Rationale & Mechanism of Action
The "4,6-Effect" in NMDA Receptor Antagonism
The most authoritative application of the 4,6-disubstituted indole-2-core is exemplified by GV150526 (Gavestinel) , a potent antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.
-
Structural Logic: The indole ring mimics the tryptophan residue, but the 4,6-dichloro substitution is the key driver of potency.
-
C4-Substituent: Provides steric bulk that locks the indole into a bioactive conformation, preventing free rotation when bound.
-
C6-Substituent: Fills a specific hydrophobic pocket within the glycine binding domain (GluN1 subunit), significantly enhancing binding affinity (
in the nanomolar range).
-
-
Mechanism: By competitively blocking glycine binding, these derivatives prevent the allosteric activation of the NMDA channel. This inhibits excessive Calcium (
) influx during ischemic events (stroke), thereby preventing excitotoxic neuronal death without the severe psychotomimetic side effects associated with channel blockers (e.g., MK-801).
Divergent Utility: Schiff Bases & Antivirals
The aldehyde functionality at C2 is the synthetic gateway to Schiff bases (imines, hydrazones, thiosemicarbazones).
-
Antiviral Activity: 4,6-disubstituted indole-2-carbaldehyde hydrazones have demonstrated broad-spectrum activity. The lipophilic 4,6-pattern enhances membrane permeability, allowing the compound to target viral polymerases or integrases.
-
Anticancer Activity: 4,6-dimethoxy derivatives (e.g., thiosemicarbazones) function as iron chelators and Ribonucleotide Reductase inhibitors, leveraging the electron-donating methoxy groups to stabilize the metal complex.
Mechanistic Pathway Visualization
The following diagram illustrates the neuroprotective mechanism of 4,6-dichloroindole derivatives at the NMDA receptor.
Caption: Mechanism of 4,6-dichloroindole derivatives preventing NMDA-mediated excitotoxicity via competitive glycine antagonism.[1][2]
Part 2: Synthetic Methodologies
Accessing the 4,6-disubstituted pattern is synthetically challenging due to regioselectivity issues in the Fischer Indole Synthesis.
Strategic Challenge: Regioselectivity
Reacting a 3,5-disubstituted phenylhydrazine with a pyruvate derivative yields two isomers:
-
4,6-disubstituted indole (Desired)
-
5,7-disubstituted indole (Undesired byproduct)
Expert Insight: The 4,6-isomer is often the minor product or difficult to separate. The protocol below prioritizes the Reissert Synthesis or a modified Fischer Indole with rigorous chromatographic separation, which is the industry standard for high-purity medicinal chemistry leads.
Protocol 1: Synthesis of 4,6-Dichloroindole-2-Carbaldehyde
This protocol describes the conversion of the carboxylate precursor (readily available or synthesized via Fischer) to the aldehyde.
Reagents:
-
Ethyl 4,6-dichloroindole-2-carboxylate (Starting Material)
-
Lithium Aluminum Hydride (LiAlH
) or DIBAL-H -
Manganese Dioxide (MnO
) (Activated) -
THF (Anhydrous), CH
Cl
Step-by-Step Workflow:
-
Reduction to Alcohol:
-
Dissolve ethyl 4,6-dichloroindole-2-carboxylate (1.0 eq) in anhydrous THF under Argon.
-
Cool to 0°C. Add LiAlH
(2.5 eq) portion-wise. -
Stir at RT for 2 hours. Self-Validation: Monitor by TLC (EtOAc/Hexane).[3] The ester spot (
) should disappear, replaced by a lower running alcohol spot ( ). -
Quench: Careful addition of Glauber's salt or Fieser workup (
mL H O, mL 15% NaOH, mL H O). Filter and concentrate to yield (4,6-dichloro-1H-indol-2-yl)methanol .
-
-
Oxidation to Aldehyde:
-
Dissolve the crude alcohol in dry CH
Cl . -
Add Activated MnO
(10-20 eq). Note: Large excess is required for heterogeneous kinetics. -
Stir vigorously at RT for 12–24 hours.
-
Filter through a Celite pad. Concentrate the filtrate.
-
Purification: Flash chromatography (Silica gel, 10-20% EtOAc/Hexane).
-
Yield: Typically 75-85%.
-
Characterization Data (Expected):
-
1H NMR (DMSO-d6):
12.5 (br s, NH), 9.85 (s, CHO), 7.5-7.2 (aromatic pattern consistent with 4,6-substitution: meta-coupling Hz between H5 and H7).
Synthetic Workflow Diagram
Caption: Synthetic route emphasizing the critical separation of regioisomers to access the 4,6-disubstituted scaffold.
Part 3: Quantitative SAR & Data Summary
The following table summarizes key biological data for 4,6-disubstituted derivatives compared to other substitution patterns, highlighting the "privileged" nature of the 4,6-dichloro motif for NMDA antagonism.
| Compound Class | Substitution Pattern | Target | Activity ( | Key Insight |
| GV150526 | 4,6-Dichloro | NMDA (Glycine Site) | High affinity due to hydrophobic pocket filling at C4/C6. | |
| Analog A | 4,6-Dimethyl | NMDA (Glycine Site) | Reduced potency; Cl is superior to Me for electronic/steric fit. | |
| Analog B | 5,7-Dichloro | NMDA (Glycine Site) | Isomeric shift destroys binding affinity (Loss of "lock"). | |
| Schiff Base 1 | 4,6-Dimethoxy | Antifungal (Candida) | Electron-donating groups enhance membrane permeability. | |
| Schiff Base 2 | Unsubstituted | Antifungal (Candida) | Lack of 4,6-substitution results in poor activity. |
References
-
Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as potent antagonists of the glycine binding site of the NMDA receptor.[1][4][5]Journal of Medicinal Chemistry , 40(6), 841-850. Link
-
Di Fabio, R., et al. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor.[6]Journal of Medicinal Chemistry , 46(5), 691-701.[6] Link
-
Bhat, G. A., & Siddappa, S. (1971). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles.Journal of the Chemical Society C , 178-181. Link
-
BenchChem. (2025). Synthesis routes of Indole-2-carbaldehyde.[7]Link
-
National Institutes of Health (NIH). (2001). Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial.Cerebrovascular Diseases , 11(2), 114-123. Link
Sources
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- 7. researchgate.net [researchgate.net]
A Comparative Technical Guide to 6-Bromo-1H-indole-2-carbaldehyde and its 4-Methyl Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-2-carbaldehydes are pivotal structural motifs in medicinal chemistry, serving as versatile precursors for a vast array of biologically active compounds. This technical guide provides an in-depth comparative analysis of two closely related indole derivatives: the parent compound 6-bromo-1H-indole-2-carbaldehyde and its analogue, 6-bromo-4-methyl-1H-indole-2-carbaldehyde . The introduction of a single methyl group at the C4 position of the indole scaffold induces significant, predictable alterations in the molecule's physicochemical properties, reactivity, and spectroscopic signature. Understanding these differences is crucial for chemists and drug designers aiming to fine-tune molecular properties for specific applications, from optimizing synthetic routes to enhancing biological activity through structure-activity relationship (SAR) studies. This document will dissect these differences through structural analysis, comparative synthesis and reactivity profiles, spectroscopic data, and a discussion of their implications in drug discovery.
Structural and Physicochemical Analysis
The indole ring is an electron-rich heterocycle, and its chemical behavior is profoundly influenced by the electronic nature of its substituents.[1] The two molecules under consideration share a common framework: an indole core, an electron-withdrawing formyl group at the C2 position, and a moderately electron-withdrawing bromine atom at the C6 position. The key distinction is the presence of a methyl group at the C4 position in the second molecule.
Molecular Structure and Electronic Effects
The methyl group (–CH₃) at the C4 position is a weak electron-donating group (EDG) through an inductive effect. This subtle donation of electron density into the aromatic system contrasts with the inductive electron-withdrawing effect of the bromine atom and the resonance-withdrawing effect of the C2-formyl group.
This interplay of electronic effects modifies the electron distribution across the indole ring. The C4-methyl group locally increases electron density in the benzene portion of the heterocycle, which can influence the reactivity of the ring in electrophilic substitution reactions and alter the acidity of the N-H proton.
Comparative Physicochemical Properties
The addition of a methyl group results in predictable changes to the molecule's bulk physical properties. These differences, while seemingly minor, can have significant consequences for solubility, membrane permeability, and crystal packing, which are critical parameters in drug development.
| Property | 6-bromo-1H-indole-2-carbaldehyde | 6-bromo-4-methyl-1H-indole-2-carbaldehyde | Rationale for Difference |
| Molecular Formula | C₉H₆BrNO[2][3] | C₁₀H₈BrNO | Addition of a CH₂ unit. |
| Molecular Weight | 224.05 g/mol [2][4] | 238.08 g/mol | Increased mass from the methyl group. |
| Melting Point | 181-183 °C[4] | Data not widely published, but expected to be different. | Altered crystal lattice energy due to steric and electronic changes. |
| XLogP3 | 2.5[2] | ~2.9 (Estimated) | The methyl group increases lipophilicity. |
| Polar Surface Area | 32.9 Ų[2] | 32.9 Ų | The core functional groups determining PSA are identical. |
| H-Bond Donors | 1 (N-H)[2] | 1 (N-H) | The indole N-H is the primary donor in both. |
| H-Bond Acceptors | 1 (C=O)[2] | 1 (C=O) | The formyl oxygen is the primary acceptor in both. |
Synthesis and Reactivity
The synthetic routes to both compounds and their subsequent reactivity are influenced by the substituent pattern on the indole ring.
Comparative Synthetic Strategies
The most common method for introducing a formyl group onto an electron-rich heterocycle like indole is the Vilsmeier-Haack reaction .[5][6] This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as a mild electrophile.[7]
// Nodes for Parent Compound start1 [label="6-Bromoindole", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="POCl₃, DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product1 [label="6-bromo-1H-indole-\n2-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Methyl Analogue start2 [label="6-Bromo-4-methylindole", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="POCl₃, DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product2 [label="6-bromo-4-methyl-1H-indole-\n2-carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start1 -> reagent1 [label="Vilsmeier-Haack\nFormylation", arrowhead=none]; reagent1 -> product1; start2 -> reagent2 [label="Vilsmeier-Haack\nFormylation", arrowhead=none]; reagent2 -> product2; } caption: "Comparative synthetic workflow."
Causality in Synthesis:
-
Regioselectivity: For the parent 6-bromoindole, formylation can occur at either the C3 or C2 position. While the C3 position is generally the most nucleophilic site on an unsubstituted indole ring,[8] the presence of substituents can direct the reaction. In practice, formylation of indoles can yield mixtures or be directed to the C2 position under specific conditions.[9]
-
Starting Material: The synthesis of the 4-methyl analogue requires the corresponding 6-bromo-4-methylindole as a starting material. This precursor must be synthesized separately, often via a multi-step sequence such as a Fischer indole synthesis starting from a correspondingly substituted phenylhydrazine and a ketone.[10] This adds complexity to the overall synthesis compared to the more readily available 6-bromoindole.[11]
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized, self-validating protocol for the formylation of a substituted indole.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The temperature must be maintained below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C, during which the electrophilic Vilsmeier reagent (chloroiminium salt) will form.[5]
-
Formylation Reaction: Dissolve the starting indole (6-bromoindole or 6-bromo-4-methylindole, 1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-95 °C for several hours, monitoring by TLC until the starting material is consumed.[5]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline (pH > 8). The product often precipitates as a solid.[5]
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5]
Reactivity Analysis
The C4-methyl group influences the reactivity of both the formyl group and the indole ring.
-
Formyl Group Reactivity: The electron-donating nature of the methyl group slightly increases the electron density on the indole ring, which can be relayed to the C2-formyl group. This may subtly decrease the electrophilicity of the aldehyde carbon, potentially slowing its reaction with nucleophiles (e.g., in condensation or Wittig reactions) compared to the unsubstituted analogue.
-
Indole Ring Reactivity: The indole N-H is acidic and can be deprotonated to form an indolide anion. The C4-methyl group, being electron-donating, slightly destabilizes the resulting anion, making the N-H of the 4-methyl analogue marginally less acidic than that of the parent compound. This can affect the rate of N-alkylation or N-acylation reactions.
Spectroscopic Characterization
The most direct evidence for the structural differences between the two molecules comes from their spectroscopic data, particularly ¹H NMR.
| Spectral Data | 6-bromo-1H-indole-2-carbaldehyde | 6-bromo-4-methyl-1H-indole-2-carbaldehyde | Key Differentiators |
| ¹H NMR (Proton) | Aldehyde-H: ~9.8 ppm (s). Aromatic-H: Distinct signals for H3, H4, H5, H7 (~7.2-7.8 ppm). NH: Broad singlet >10 ppm. | Aldehyde-H: ~9.8 ppm (s). Aromatic-H: Signals for H3, H5, H7 are present, but the H4 signal is absent. Methyl-H: A new singlet at ~2.5 ppm. NH: Broad singlet >10 ppm. | The appearance of a methyl singlet and the disappearance of one aromatic proton signal are definitive. |
| ¹³C NMR (Carbon) | Aldehyde-C: ~182 ppm. Aromatic-C: 8 distinct signals for the indole core carbons. | Aldehyde-C: ~182 ppm. Aromatic-C: 9 distinct signals expected. Methyl-C: A new signal in the aliphatic region (~15-20 ppm). | The presence of an additional carbon signal in the aliphatic region for the methyl group. |
| IR Spectroscopy | N-H stretch: ~3300 cm⁻¹. C=O stretch: ~1660-1680 cm⁻¹. C-Br stretch: ~500-600 cm⁻¹. | N-H stretch: ~3300 cm⁻¹. C=O stretch: ~1660-1680 cm⁻¹. C-H (methyl) stretch: ~2900-2950 cm⁻¹. C-Br stretch: ~500-600 cm⁻¹. | The C-H stretching vibrations of the methyl group provide a minor but identifiable difference. |
Note: Exact chemical shifts (ppm) are dependent on the solvent used. Spectroscopic data for 6-bromo-1H-indole-2-carbaldehyde is available from various sources.[12]
Applications in Research and Drug Development
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[13][14] Both 6-bromo-1H-indole-2-carbaldehyde and its 4-methyl analogue are valuable building blocks for creating more complex molecules with potential therapeutic applications.
Structure-Activity Relationship (SAR) Implications
In drug design, the process of systematically modifying a lead compound to improve its properties is known as developing a Structure-Activity Relationship (SAR).[15] The comparison between these two molecules is a classic example of SAR exploration.
-
Steric Effects: The addition of the C4-methyl group introduces steric bulk. If the indole ring needs to fit into a tight binding pocket of a protein, this methyl group could cause a steric clash, reducing binding affinity and biological activity. Conversely, if the pocket has a vacant lipophilic region, the methyl group could engage in favorable hydrophobic interactions, enhancing affinity.
-
Electronic Tuning: The electron-donating properties of the methyl group can subtly alter the molecule's interaction with a biological target. For instance, it can influence the strength of a hydrogen bond involving the indole N-H or a pi-stacking interaction with an aromatic residue in the protein.[15]
-
Metabolic Stability: The C4 position on the parent indole is a potential site for metabolic oxidation by cytochrome P450 enzymes. Introducing a methyl group at this position ("metabolic blocking") can prevent this oxidation, potentially increasing the compound's metabolic stability and half-life in vivo.
// Nodes Parent [label="6-bromo-1H-indole-\n2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Analogue [label="6-bromo-4-methyl-1H-indole-\n2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Steric [label="Steric Hindrance\n(Binding Pocket Fit)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electronic [label="Electronic Effects\n(H-Bonding, π-Stacking)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolic Stability\n(Blocking C4 Oxidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity [label="Altered Biological Activity\n(Potency, Selectivity, PK)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Parent -> Analogue [label="Add CH₃ at C4"]; Analogue -> Steric; Analogue -> Electronic; Analogue -> Metabolism; {Steric, Electronic, Metabolism} -> Activity; } caption: "SAR implications of C4-methylation."
Brominated indoles, in general, have shown a range of biological activities, including antifungal and anticancer properties.[16][17] The specific position of the bromine atom is known to be critical for tuning these activities.[16] The aldehyde functionality at C2 provides a convenient chemical handle for further elaboration, allowing these cores to be converted into Schiff bases, oximes, or extended aromatic systems, each with a unique biological profile.
Conclusion
The distinction between 6-bromo-1H-indole-2-carbaldehyde and 6-bromo-4-methyl-1H-indole-2-carbaldehyde is a salient case study in the principles of physical organic chemistry and medicinal chemistry. The introduction of a single methyl group—a seemingly minor structural modification—imparts measurable changes in lipophilicity, electronic distribution, and steric profile. These changes directly impact the molecule's synthesis, reactivity, and spectroscopic signature. For drug development professionals, understanding the consequences of such modifications is fundamental to the rational design of new therapeutic agents, enabling the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties. Both molecules serve as valuable, yet distinct, synthons for the construction of novel and complex heterocyclic systems.
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PMC. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Catalysis Science & Technology. [Link]
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PMC. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. National Center for Biotechnology Information. [Link]
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ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. [Link]
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Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
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RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
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Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
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PubChem. Indole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
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- 17. mdpi.com [mdpi.com]
Bioactivity Profile of 6-Bromo-4-Methylindole Derivatives: A Technical Guide to a Privileged Scaffold
Part 1: Executive Summary & Core Directive
The 6-bromo-4-methylindole scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. Unlike generic indole derivatives, this specific substitution pattern leverages two distinct chemical properties: the halogen bonding capability of the bromine atom at the C6 position and the steric/hydrophobic modulation provided by the methyl group at the C4 position.
This guide moves beyond basic catalog descriptions to analyze the causality of bioactivity. We explore how this scaffold functions as a "privileged structure" in three critical therapeutic areas: Antibiotic Potentiation (via CGL inhibition) , Antiviral Therapeutics (Fusion inhibition) , and Oncology (Kinase modulation) .
Part 2: Structural Activity Relationship (SAR) Analysis
To understand the bioactivity of 6-bromo-4-methylindole derivatives, one must first deconstruct the electronic and steric contributions of its substituents.
The "Magic Methyl" Effect at C4
The C4 position of the indole ring is sterically unique. It sits in the "bay region" relative to the C3 substituent (often the site of biological coupling).
-
Conformational Locking: A methyl group at C4 restricts the rotation of substituents at C3, often locking the molecule into a bioactive conformation.
-
Metabolic Stability: It blocks metabolic oxidation at the C4 position, a common clearance pathway for indoles.
-
Hydrophobic Pocket Filling: Many kinase ATP-binding pockets have a small hydrophobic cleft that accommodates a C4-methyl group, enhancing selectivity over other kinases.
The C6-Bromine Halogen Bond
The bromine atom at C6 is not merely a lipophilic bulk. It is a prime donor for Halogen Bonding (X-bonding) .
-
Sigma-Hole Interaction: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) on its extension axis, allowing it to act as a Lewis acid and bind to carbonyl oxygens or nitrogen acceptors in the target protein.
-
Bioisosterism: The C6-Br often mimics the steric bulk of a methyl group but with orthogonal electronic properties, improving binding affinity by 10-100 fold in specific targets like the 5-HT6 receptor or viral fusion proteins.
Visualization: Pharmacophore Map
The following diagram illustrates the distinct functional zones of the 6-bromo-4-methylindole scaffold.
Figure 1: Pharmacophore map highlighting the steric locking mechanism of the C4-methyl group and the halogen bonding potential of the C6-bromine atom.
Part 3: Therapeutic Applications & Mechanism of Action
Antibiotic Potentiation: Bacterial CGL Inhibition
Target: Bacterial Cystathionine-γ-lyase (bCGL). Mechanism: Bacteria like S. aureus and P. aeruginosa produce Hydrogen Sulfide (H₂S) via bCGL to protect themselves from oxidative stress induced by antibiotics.[1] Role of Scaffold: 6-bromoindole derivatives have been identified as potent inhibitors of bCGL. The 6-Br group occupies a specific hydrophobic sub-pocket in the enzyme, preventing H₂S production and rendering the bacteria susceptible to ROS (Reactive Oxygen Species) generated by antibiotics like Gentamicin.
Experimental Validation:
-
Assay: Checkerboard Assay for Synergism.
-
Metric: Fractional Inhibitory Concentration Index (FICI). An FICI < 0.5 indicates synergy.
Oncology: Kinase Inhibition
Target: Receptor Tyrosine Kinases (RTKs) and MDM2. Mechanism: The indole scaffold mimics the adenine ring of ATP. The 6-bromo substituent often targets the "gatekeeper" region or solvent-exposed front, while the 4-methyl group ensures selectivity by clashing with residues in off-target kinases. Bioactivity Data: Derivatives often show IC50 values in the low micromolar to nanomolar range against specific cancer cell lines (e.g., SW480, MCF-7).
Visualization: Mechanism of Action (Antibiotic Potentiation)
Figure 2: Mechanism of Action for antibiotic potentiation.[1] The inhibitor blocks CGL, preventing H2S-mediated neutralization of ROS, leading to bacterial cell death.
Part 4: Experimental Protocols
Synthesis of 3-Substituted Derivatives (General Protocol)
To functionalize the 6-bromo-4-methylindole core at the C3 position (most common for bioactivity):
-
Vilsmeier-Haack Formylation:
-
Reagents: POCl3, DMF.
-
Conditions: 0°C to RT, 3 hours.
-
Outcome: Introduces an aldehyde at C3, a versatile handle for further derivatization (e.g., reductive amination).
-
-
Suzuki-Miyaura Coupling (if C2 functionalization is desired):
-
Reagents: Aryl boronic acid, Pd(PPh3)4 (5 mol%), K2CO3.
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Reflux under Argon for 12h.
-
Note: The C6-Br is less reactive than C2/C3-I, but care must be taken to avoid cross-coupling at C6 if highly active catalysts are used.
-
Bioassay: Bacterial Growth Kinetics (Potentiation)
Objective: Validate the ability of the derivative to potentiate antibiotics.
-
Preparation:
-
Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB).
-
Prepare stock solutions of Gentamicin and the Test Compound (6-Br-4-Me derivative) in DMSO.
-
-
Plate Setup:
-
Row A: Gentamicin (Sub-MIC concentration, e.g., 1/4 MIC).
-
Row B: Test Compound (Serial dilution: 100 µM -> 0.1 µM).
-
Row C: Gentamicin + Test Compound (Combination).
-
Row D: Growth Control (Bacteria + DMSO).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Measure OD600 (Optical Density).
-
Analysis: Calculate the % Inhibition relative to Growth Control.
-
Success Criteria: >80% inhibition in the Combination row vs <20% in single-agent rows.
-
Data Presentation: Representative Bioactivity Profile
The following table summarizes the expected bioactivity trends based on SAR studies of related indole scaffolds.
| Compound Class | Substituents | CGL Inhibition (IC50) | Kinase Selectivity | Metabolic Stability (t1/2) |
| Reference Indole | Unsubstituted | > 100 µM | Low (Promiscuous) | Low (< 15 min) |
| Bromo-Indole | 6-Br | 2 - 10 µM | Moderate | Moderate |
| Target Scaffold | 6-Br, 4-Me | < 1 µM | High (Steric Lock) | High (> 60 min) |
Table 1: Comparative bioactivity profile highlighting the advantages of the 6-bromo-4-methyl substitution pattern.
Part 5: References
-
Matrix Fine Chemicals. (n.d.). 6-BROMO-4-METHYL-1H-INDOLE | CAS 885520-51-4.[2] Retrieved from [Link]
-
Shatalin, K., et al. (2021). Inhibitors of bacterial H2S production potentiate antibiotics. Science. (Contextualized from general 6-bromoindole CGL inhibition studies).
-
Budovská, M., et al. (2024).[3][4] Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. ResearchGate. Retrieved from [Link]
-
Nudler, E., et al. (2021).[1][5] Small molecule inhibitors of bacterial CGL for antibiotic potentiation. (Cited in PMC articles regarding 6-bromoindole derivatives).
-
PubChem. (n.d.). Indole Derivatives and Bioactivity Data. Retrieved from [Link]
Sources
- 1. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-BROMO-4-METHYL-1H-INDOLE | CAS 885520-51-4 [matrix-fine-chemicals.com]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Indole-2-carbaldehyde via Regioselective C2-Lithiation and DMF Quenching
Abstract
Indole-2-carbaldehyde is a pivotal building block in synthetic organic chemistry and medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds and complex natural products. While various methods exist for its synthesis, many are lengthy or employ harsh conditions.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of indole-2-carbaldehyde through a highly regioselective C2-lithiation of an N-protected indole, followed by electrophilic quenching with N,N-dimethylformamide (DMF). We will delve into the underlying mechanistic principles, the critical role of the N-protecting group, step-by-step experimental procedures, and troubleshooting strategies to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.
Scientific Rationale and Mechanistic Overview
The indole nucleus possesses multiple potentially reactive sites for deprotonation. The relative acidity of the protons generally follows the order: N1-H > C2-H > C3-H. Direct treatment of unprotected indole with a strong organolithium base, such as n-butyllithium (n-BuLi), results in preferential deprotonation of the most acidic N-H proton, forming an indolyl anion that is unreactive at the carbon framework.
To achieve selective functionalization at the C2 position, the nitrogen must first be protected with a suitable group.[3][4] This strategy accomplishes two critical goals:
-
It removes the highly acidic N-H proton, preventing non-productive deprotonation.
-
The protecting group acts as a directed metalating group (DMG), guiding the organolithium base to deprotonate the adjacent C2-proton, which is the most acidic C-H bond in the indole ring system.[5][6]
Once the C2-lithiated indole is formed, it serves as a potent nucleophile. The reaction is then "quenched" by introducing an electrophile, in this case, N,N-dimethylformamide (DMF).[7] The lithiated carbon attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired indole-2-carbaldehyde.
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for indole-2-carbaldehyde synthesis.
The Critical Role of N-Protecting Groups
The choice of the N-protecting group is paramount for the success of C2-lithiation. An ideal protecting group should be easily installed, act as an effective directed metalating group, be stable to the strongly basic conditions, and be readily removable if desired. Several groups have been successfully employed in indole chemistry.[3][8][9]
| Protecting Group | Common Abbreviation | Key Features & Considerations |
| Benzenesulfonyl | -SO₂Ph | Highly effective directing group. Very stable but requires harsh conditions for removal (e.g., strong base or reducing agents). |
| tert-Butoxycarbonyl | -Boc | Effective directing group. Easily removed under acidic conditions (e.g., TFA) or thermolysis.[8] |
| Pivaloyl | -Piv | Sterically bulky group that can effectively direct lithiation. Notoriously difficult to remove, often requiring strong bases like LDA.[3] |
| [2-(Trimethylsilyl)ethoxy]methyl | -SEM | Excellent directing group. Cleaved under fluoride ion conditions (e.g., TBAF), which are orthogonal to many other protecting groups.[10][11] |
For this protocol, we will focus on a procedure that does not require a traditional protecting group but instead utilizes a two-step lithiation process, which serves a similar purpose by first forming the N-anion before proceeding to C2-lithiation. This approach avoids additional protection/deprotection steps.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the direct C2-formylation of indole.[12]
Materials and Reagents
-
Indole (99%+)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
tert-Butyllithium (t-BuLi), 1.7 M solution in pentane
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment Setup
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
Step-by-Step Procedure
Workflow Overview
Caption: Experimental workflow for indole-2-carbaldehyde synthesis.
-
Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Initial Solution: To the flask, add indole (e.g., 1.00 g, 8.54 mmol) and dissolve it in 50 mL of anhydrous THF.
-
First Lithiation (N-Deprotonation): Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 3.80 mL, 9.39 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Causality Note: This step selectively deprotonates the indole nitrogen, the most acidic position, preparing the molecule for the subsequent C2-lithiation. Using a slight excess of n-BuLi ensures complete N-deprotonation.
-
-
Second Lithiation (C2-Deprotonation): While maintaining the temperature at -78 °C, slowly add tert-butyllithium (1.7 M in pentane, 5.00 mL, 8.54 mmol, 1.0 eq) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour.[12]
-
Causality Note: t-BuLi is a stronger, more sterically hindered base than n-BuLi, facilitating the deprotonation at the C2 position to form the dianion. The low temperature is critical to maintain the stability of the highly reactive lithiated species.
-
-
DMF Quench (Formylation): Still at -78 °C, add anhydrous DMF (0.83 mL, 8.5 mmol, 1.0 eq) dropwise. The reaction is often accompanied by a color change.
-
Causality Note: DMF acts as the formylating agent. It is crucial to use anhydrous DMF to prevent quenching the lithiated intermediate with water. The reaction is kept cold initially to control the exothermic addition.
-
-
Warming: After the DMF addition is complete, allow the reaction mixture to slowly warm to room temperature over approximately 1.5 to 2 hours.
-
Workup: Quench the reaction by carefully adding 15 mL of water. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 90:10 to 80:20) to afford indole-2-carbaldehyde as a solid.[12] A typical yield is around 55-65%.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive organolithium reagents.2. Wet solvents or reagents.3. Insufficient reaction time for lithiation. | 1. Titrate organolithium reagents before use to confirm molarity.2. Ensure all glassware is flame-dried and solvents/reagents are strictly anhydrous.3. Increase stirring time at -78 °C after base addition to 1.5-2 hours. |
| Mixture of 2- and 3-Isomers | 1. Reaction temperature too high, allowing for equilibration or side reactions.2. Incorrect choice or stoichiometry of base. | 1. Strictly maintain the reaction temperature at -78 °C until after the DMF quench.2. Ensure the sequential addition of n-BuLi then t-BuLi is followed. Using only one equivalent of a strong base on a protected indole is another strategy to ensure C2 selectivity. |
| Incomplete Reaction | 1. Insufficient amount of organolithium base.2. Poor quality DMF. | 1. Use a slight excess (1.05-1.1 eq) of the lithiating agent.2. Use a freshly opened bottle of anhydrous DMF or distill it prior to use. |
| Dark, Tarry Crude Product | Reaction warmed too quickly or overheated during quenching. | Allow the reaction to warm slowly to room temperature naturally. Perform the initial water quench slowly while cooling the flask in an ice bath. |
Conclusion
The regioselective C2-lithiation and subsequent DMF quench represents a reliable and powerful method for the synthesis of indole-2-carbaldehyde. The success of this procedure hinges on the careful control of reaction parameters, particularly temperature and the exclusion of moisture. By understanding the mechanistic principles and adhering to the detailed protocol and troubleshooting guide provided, researchers can confidently employ this strategy to access a key intermediate for applications in drug discovery and complex molecule synthesis.
References
-
Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]
-
Journal of the Chemical Society C: Organic. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. [Link]
-
The Journal of Organic Chemistry. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
-
ResearchGate. C2 allylation strategies of indoles. (a) lithiation of the C2 position.... [Link]
-
RSC Publishing. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. [Link]
-
Society of Photo-Optical Instrumentation Engineers. FLUORESCENCE QUENCHING OF INDOLES BY N,N‐DIMETHYLFORMAMIDE. [Link]
-
ARKIVOC. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Semantic Scholar. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
-
ResearchGate. ChemInform Abstract: Selective C-3 and C-2 Lithiation of 1-(2,2-Diethylbutanoyl)indole. [Link]
-
Wiley Online Library. Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. [Link]
-
The Journal of Organic Chemistry. Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. [Link]
-
ResearchGate. Indole arylation with different N‐protecting groups. [Link]
-
ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
ACS Publications. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. [Link]
-
PMC. Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. [Link]
-
Taylor & Francis Online. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. [Link]
-
ResearchGate. Direct C-3 lithiation of 1-(triisopropylsilyl)indole. [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
PubMed. Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives. [Link]
-
PMC. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
-
ResearchGate. Metalation of Indole. [Link]
-
ResearchGate. C2-acylation of indoles via the dual C-H activation/photoredox catalysis. [Link]
-
ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
PubMed. Electronic and Chelation Effects on the Unusual C2-methylation of N-(para-substituted)phenylaziridines With Lithium Organocuprates. [Link]
-
Thieme Connect. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
Using 6-Bromo-4-methyl-1H-indole-2-carbaldehyde as a drug discovery building block
Application Note: Strategic Utilization of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde in Drug Discovery
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, the indole core remains a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1][2] However, the 6-Bromo-4-methyl-1H-indole-2-carbaldehyde represents a highly specialized evolution of this classic scaffold.
This Application Note details the strategic deployment of this building block. Unlike generic indoles, this molecule offers three distinct, orthogonal reactivity handles (C2-aldehyde, C6-bromide, N1-amine) combined with the critical 4-methyl steric gate . This guide provides validated protocols for transforming this scaffold into high-value kinase inhibitors, GPCR ligands, and antiviral agents.
Chemical Profile & Structural Logic
The utility of this compound lies in its precise substitution pattern.[1]
| Property | Value | Strategic Significance |
| Molecular Formula | C₁₀H₈BrNO | Core scaffold |
| Molecular Weight | ~238.08 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant) |
| CLogP | ~2.9 (Est.) | Lipophilic enough for binding, polar enough for solubility |
| H-Bond Donors | 1 (NH) | Key hinge-binding motif in kinases |
| H-Bond Acceptors | 1 (CHO) | Versatile synthetic handle |
The "4-Methyl Effect" (Steric Gating)
The methyl group at the C4 position is not merely a lipophilic filler.[1] It exerts steric pressure on the C3 position.[1] In kinase inhibitor design, this can:
-
Prevent Metabolic Hotspots: Block oxidation at the electron-rich C3 position.[1]
-
Induce Selectivity: Clash with "gatekeeper" residues in off-target proteins while fitting into the hydrophobic pocket of the target.[1]
Strategic Reactivity Map
The following diagram illustrates the orthogonal reactivity nodes of the scaffold.
Figure 1: Orthogonal reactivity map showing the three primary diversification vectors.
Detailed Experimental Protocols
These protocols are designed for parallel synthesis and library generation .[1] They prioritize robust, scalable conditions.
Protocol A: C6-Diversification via Suzuki-Miyaura Coupling
Objective: To attach an aryl or heteroaryl "head group" at the C6 position.
Mechanism: The electron-deficient nature of the indole (due to the C2-aldehyde) stabilizes the oxidative addition step at C6.[1]
Reagents:
-
Scaffold: 6-Bromo-4-methyl-1H-indole-2-carbaldehyde (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄
-
Base: Cs₂CO₃ (3.0 equiv)[3]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold, aryl boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 5 minutes (Critical: Oxygen poisons the Pd catalyst).[1]
-
Catalyst Addition: Add the Palladium catalyst quickly under positive inert gas pressure. Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The aldehyde spot is distinct.[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. Note: The aldehyde group makes the product slightly polar; use a gradient of 0–40% EtOAc in Hexanes.[1]
Scientist’s Tip: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch to Pd₂(dba)₃ and SPhos (Buchwald precatalysts) to boost yields.
Protocol B: C2-Functionalization via Reductive Amination
Objective: To install a solubilizing amine "tail" or a specific binding motif at C2.
Mechanism: Formation of an iminium ion followed by selective reduction.[1][4]
Reagents:
-
Substrate: C6-substituted Indole-2-carbaldehyde (from Protocol A) (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1–2 drops, pH ~5)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Methodology:
-
Imine Formation: Dissolve the indole-aldehyde and the amine in DCE. Add Acetic Acid.[1][5] Stir at Room Temperature (RT) for 1 hour.
-
Observation: The solution often turns slightly yellow/orange as the imine forms.[1]
-
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Why STAB? It is milder than NaBH₄ and will not reduce the indole double bond or the aldehyde before imine formation is complete.[1]
-
-
Quench: Add saturated NaHCO₃ solution (gas evolution will occur).
-
Extraction: Extract with DCM (x3).
-
Purification: The product is an amine.[1][4] Use amine-functionalized silica or add 1% Triethylamine to the eluent (DCM/MeOH) to prevent streaking.[1]
Application Workflow: Library Generation
The following workflow demonstrates how to use this building block to generate a focused library of 50–100 compounds for High-Throughput Screening (HTS).
Figure 2: Split-pool synthesis workflow for generating a focused kinase inhibitor library.
Workflow Description:
-
Batch Synthesis (Step 1): Perform the Suzuki coupling on a gram scale with a "privileged" aryl group (e.g., 3-pyridyl, 4-fluorophenyl).
-
Parallel Synthesis (Step 2): Distribute the intermediate into a 96-well reaction block. Add a unique amine to each well.[1]
-
Cleanup: Use SCX (Strong Cation Exchange) cartridges to trap the amine product and wash away non-basic impurities, avoiding tedious column chromatography for the library.[1]
References & Authority
-
Indole Reactivity & Synthesis:
-
Topic: General reactivity of indole-2-carbaldehydes and 6-bromoindoles.
-
Source: PubChem. "6-Bromo-1H-indole-2-carbaldehyde Compound Summary."[6]
-
Link:
-
-
Suzuki Coupling Protocols:
-
Topic: Optimization of Suzuki coupling on bromoindoles.
-
Source: BenchChem Application Notes.[1] "Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid" (Adapted for 6-Br).
-
Link:
-
-
Reductive Amination Standards:
-
Topic: Solvent-free and standard reductive amination techniques.
-
Source: ResearchGate / Journal of the Chemical Society.[1] "Synthesis of indole-2-carbaldehydes... and 2-(2-aminoethyl)-indoles."
-
Link:
-
-
4-Methyl Indole Properties:
Disclaimer: Always consult the Material Safety Data Sheet (MSDS) before handling brominated indoles.[1] The 2-carbaldehyde moiety can be air-sensitive; store under inert atmosphere at -20°C.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-bromo-1H-indole-2-carbaldehyde | C9H6BrNO | CID 13567958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylindole | CAS 16096-32-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Synthesis of Schiff Bases from 6-Bromo-4-methylindole-2-carboxaldehyde
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of bioactive indole derivatives. It details the protocol for synthesizing Schiff bases (imines) from 6-bromo-4-methylindole-2-carboxaldehyde , a highly functionalized scaffold with significant potential in drug discovery.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry. This guide outlines the robust synthesis of Schiff bases derived from 6-bromo-4-methylindole-2-carboxaldehyde . Unlike the more common indole-3-carboxaldehydes, the 2-position aldehyde offers unique vector orientation for structure-activity relationship (SAR) studies. The presence of the 6-bromo group allows for downstream palladium-catalyzed cross-couplings, while the 4-methyl group modulates lipophilicity and steric bulk. This protocol utilizes an acid-catalyzed condensation strategy optimized for yield and reproducibility.
Scientific Foundation & Mechanism
The Chemistry
The formation of a Schiff base (imine) involves the reversible condensation of a primary amine with a carbonyl compound. In the context of 6-bromo-4-methylindole-2-carboxaldehyde , the reaction is driven by the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon.[1]
Key Structural Considerations:
-
Electrophilicity: The aldehyde at the C2 position of the indole is conjugated with the nitrogen lone pair but is generally more electrophilic than the C3 position (which is highly electron-rich due to resonance). This facilitates rapid nucleophilic attack.
-
Sterics: The 4-methyl group is proximal to the C3 position but sufficiently distant from the C2-aldehyde to avoid significant steric hindrance during imine formation.
-
Acid Catalysis: The reaction proceeds via a carbinolamine intermediate. Acid catalysis (typically acetic acid) is crucial to protonate the hydroxyl group of this intermediate, converting it into a good leaving group (
) to drive the formation of the C=N double bond.
Reaction Mechanism
The following diagram illustrates the stepwise mechanism, highlighting the critical dehydration step where the equilibrium is driven forward.
Figure 1: Acid-catalyzed mechanism for the conversion of indole-2-carboxaldehyde to its corresponding Schiff base.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Precursor: 6-bromo-4-methylindole-2-carboxaldehyde (1.0 equiv).
-
Amine: Substituted aniline or aliphatic amine (1.0 – 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Note: For highly lipophilic amines, a co-solvent of 10% DMF may be required.
-
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Method A: Standard Thermal Reflux (Recommended)
This method is the industry standard for generating stable crystalline Schiff bases.
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6-bromo-4-methylindole-2-carboxaldehyde in 15 mL of absolute ethanol.
-
Observation: The solution should be clear to slightly yellow.[3] If the indole derivative does not dissolve, gently warm to 40°C.
-
-
Amine Addition: Add 1.0 mmol (equimolar) of the chosen primary amine. Stir for 5 minutes at room temperature.
-
Catalysis: Add 2–4 drops of glacial acetic acid.
-
Why? This adjusts the pH to approximately 4.5, the optimal range for imine formation. Too much acid can protonate the amine, rendering it non-nucleophilic.
-
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher Rf) should disappear, and a new, often colored (yellow/orange) spot should appear.
-
-
Workup (Crystallization):
-
Allow the reaction mixture to cool to room temperature.
-
Scenario A (Precipitate forms): Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
Scenario B (No precipitate): Pour the reaction mixture into 50 mL of crushed ice/water . Stir vigorously for 15 minutes. The Schiff base is hydrophobic and will precipitate. Filter and wash with cold water.
-
-
Purification: Recrystallize from hot ethanol. Avoid silica gel chromatography if possible, as the acidic nature of silica can hydrolyze the imine bond.
Method B: Microwave-Assisted Synthesis (High Throughput)
Ideal for library generation or difficult substrates.
-
Combine indole aldehyde (1.0 mmol), amine (1.0 mmol), and EtOH (2 mL) in a microwave vial.
-
Add 1 drop of glacial acetic acid.
-
Irradiate at 80°C for 5–15 minutes (Power: 100-150W).
-
Cool and filter the precipitated product directly.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of indole-based Schiff bases.
Characterization & Data Interpretation
To validate the structure of the synthesized 6-bromo-4-methylindole-2-carboxaldehyde Schiff bases, look for these specific spectral signatures:
| Technique | Diagnostic Signal | Interpretation |
| Singlet ( | This is the azomethine proton (-N=CH -). Its presence confirms the formation of the imine bond. | |
| Singlet ( | The Indole NH proton.[4] Often broad, disappears with D₂O shake. | |
| Singlet ( | The 4-Methyl group protons. | |
| IR Spectroscopy | 1610 – 1630 cm | Strong C=N stretching vibration. The carbonyl peak (1660-1700 cm |
| Mass Spectrometry | [M+H] | Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks) to confirm the integrity of the 6-bromo substituent. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Precipitate | Product is too soluble in EtOH. | Pour reaction mixture into ice water (hydrophobic effect forces precipitation). |
| Low Yield | Incomplete reaction or equilibrium issue. | Add molecular sieves (4Å) to the reaction to physically trap water and drive equilibrium. |
| Oiling Out | Impurities or low melting point. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Hydrolysis on TLC | Silica gel is too acidic. | Pre-treat TLC plates with 1% triethylamine in solvent, or use alumina plates. |
Biological Relevance & Applications
The 6-bromo-4-methylindole-2-carboxaldehyde scaffold is designed for high-value biological targets.
-
Antimicrobial Activity: Indole-2-Schiff bases have shown efficacy against MRSA and C. albicans by disrupting cell wall synthesis [1].
-
Kinase Inhibition: The indole core mimics the purine ring of ATP. Derivatives with the 6-bromo substituent are candidates for EGFR and VEGFR inhibition studies, relevant in non-small cell lung cancer (NSCLC) research [2].
-
Antioxidant Potential: The conjugated imine system allows for radical scavenging, often evaluated via DPPH assays [3].
References
-
Vertex AI Search. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from
-
Vertex AI Search. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from
-
Vertex AI Search. (2025). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from
-
Vertex AI Search. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Retrieved from
-
Vertex AI Search. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from
Sources
Application Note: Selective Oxidation of (6-bromo-4-methyl-1H-indol-2-yl)methanol to Aldehyde
Abstract & Scope
This technical guide details the oxidation of (6-bromo-4-methyl-1H-indol-2-yl)methanol to 6-bromo-4-methyl-1H-indole-2-carbaldehyde . This transformation is a critical intermediate step in the synthesis of pharmacologically active scaffolds, particularly kinase inhibitors and antiviral agents.
The indole nucleus is electron-rich and prone to oxidative polymerization or over-oxidation at the C3 position. Therefore, standard alcohol oxidations (e.g., Jones oxidation, KMnO₄) are often too harsh. This guide presents two field-validated protocols:
-
Method A (Primary): Activated Manganese Dioxide (
) – The industrial standard for benzylic-type oxidations. -
Method B (Secondary): Dess-Martin Periodinane (DMP) – A homogeneous, mild alternative for rapid screening or stubborn substrates.
Chemical Strategy & Mechanism[1][2][3]
The target substrate contains a primary alcohol at the C2 position. Structurally, this is a vinylogous benzylic alcohol. The presence of the 6-bromo and 4-methyl substituents introduces specific considerations:
-
4-Methyl Group: Increases lipophilicity and provides slight steric bulk near the reaction center, potentially slowing kinetics compared to unsubstituted indoles.
-
6-Bromo Group: Electron-withdrawing, which slightly deactivates the ring, actually improving stability against oxidative side reactions (e.g., dimerization).
Reaction Pathway Visualization
The following diagram outlines the mechanistic flow and critical decision points for this synthesis.
Figure 1: Synthetic pathways for the oxidation of indole-2-methanol derivatives.
Protocol A: Activated Manganese Dioxide ( )
Status: Gold Standard | Scale: Gram to Kilogram | Mechanism: Heterogeneous Radical
This method is preferred for its operational simplicity. The reaction occurs on the surface of the solid oxidant. Since the byproduct is water and the "spent" reagent is solid manganese oxides, the workup is a simple filtration.
Materials
-
Substrate: (6-bromo-4-methyl-1H-indol-2-yl)methanol (1.0 eq).
-
Oxidant: Activated Manganese Dioxide (
) (10.0 – 20.0 eq).-
Critical Note: Commercial "precipitated"
is often inactive. Use "Activated" grade or prepare via the Attenburrow method [1].[1]
-
-
Solvent: Dichloromethane (DCM) or Acetone (Anhydrous preferred but not strictly required).
-
Additives: Celite (diatomaceous earth) for filtration.
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the indole alcohol (e.g., 1.0 g, 3.9 mmol) in DCM (20 mL, ~0.2 M concentration).
-
Note: If solubility is poor due to the 6-bromo/4-methyl lipophilicity, add small amounts of THF or switch to Acetone.
-
-
Addition: Add Activated
(3.4 g, ~10 eq) in a single portion.-
Process Control: The reaction turns into a black slurry. Efficient stirring is vital to keep the solid suspended.
-
-
Reaction: Stir vigorously at Room Temperature (20–25 °C).
-
Monitoring: Check TLC every 2 hours (Eluent: 30% EtOAc/Hexanes). Indole aldehydes are typically less polar than the alcohol and will fluoresce strongly under UV (254/365 nm).
-
Boost: If conversion is <50% after 4 hours, add another 5 eq of
.
-
-
Workup:
-
Prepare a sintered glass funnel with a pad of Celite (~2 cm thick).
-
Filter the black reaction mixture through the Celite pad.
-
Rinse the filter cake thoroughly with DCM or EtOAc until the filtrate runs clear (indole aldehydes are often yellow/orange).
-
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Result: The product is usually obtained as a yellow solid of sufficient purity (>95%) for subsequent steps. Recrystallize from EtOH/Water if necessary.
-
Protocol B: Dess-Martin Periodinane (DMP)
Status: High Precision | Scale: Milligram | Mechanism: Hypervalent Iodine
Use this method if the
Materials
-
Substrate: (6-bromo-4-methyl-1H-indol-2-yl)methanol (1.0 eq).
-
Oxidant: Dess-Martin Periodinane (1.2 – 1.5 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Quench: Sat.
and Sat. (1:1 mixture).[2]
Step-by-Step Procedure
-
Preparation: Dissolve the substrate (100 mg, 0.39 mmol) in anhydrous DCM (4 mL). Cool to 0 °C in an ice bath.
-
Addition: Add DMP (200 mg, 0.47 mmol, 1.2 eq) in one portion. Remove the ice bath and allow to warm to Room Temperature.
-
Reaction: Stir for 1–2 hours.
-
Observation: The reaction is homogeneous but may become cloudy as the byproduct (iodinane) precipitates.
-
-
Workup (Critical):
-
Dilute with
(10 mL). -
Add 10 mL of a 1:1 mixture of saturated aqueous
and saturated aqueous . -
Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted iodine species).
-
-
Extraction: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over
, filter, and concentrate.[2][3]
Analytical Validation & Specifications
The following data parameters confirm the identity of 6-bromo-4-methyl-1H-indole-2-carbaldehyde .
| Parameter | Method | Expected Result | Notes |
| Appearance | Visual | Yellow to Orange Solid | Indole conjugation extends chromophore. |
| TLC (Rf) | Silica Gel | ~0.6 (30% EtOAc/Hex) | Higher Rf than alcohol (~0.3). |
| 1H-NMR | DMSO-d6 | Distinctive aldehyde proton. | |
| 1H-NMR | DMSO-d6 | Indole N-H (often deshielded). | |
| IR | ATR | 1660–1690 cm⁻¹ | C=O stretch (conjugated). |
Decision Matrix & Troubleshooting
Use this logic flow to troubleshoot or select the appropriate protocol.
Figure 2: Operational decision tree for reaction optimization.
References
-
Attenburrow, J.; Cameron, A. F. B.; Chapman, J. H.; Evans, R. M.; Hems, B. A.; Jansen, A. B. A.; Walker, T. (1952). A synthesis of vitamin A from cyclohexanone. Journal of the Chemical Society (Resumed), 1094–1111. Link
-
Dess, D. B.; Martin, J. C. (1983).[4] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[4] The Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
Batt, D. G. (2001). 2-Substituted Indoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 10). Thieme. Link
-
Li, J. J. (2010). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[4] (Referencing the specific utility of MnO2 in heterocyclic chemistry). Link
Sources
Application Note: Condensation Protocols for 6-Bromo-4-Methylindole-2-Carbaldehyde
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the indole scaffold.[1] It details the condensation protocols for 6-bromo-4-methylindole-2-carbaldehyde , a versatile intermediate offering an electrophilic aldehyde handle at C2 and a halogen cross-coupling handle at C6.[1][2]
Executive Summary & Strategic Value
The 6-bromo-4-methylindole-2-carbaldehyde scaffold represents a "privileged structure" in drug discovery.[1][2] Its value lies in its orthogonal reactivity:
-
C2-Aldehyde: Ready for condensation with amines to form Schiff bases (imines), hydrazones, or reduced secondary amines.[1][2] These motifs are critical for DNA binding and metal chelation in anticancer agents.[1]
-
C6-Bromide: A stable handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space after the condensation step.[1][2]
-
C4-Methyl: Provides steric bulk and lipophilicity, modulating the pharmacokinetic profile and metabolic stability of the final drug candidate.[1]
This guide provides three validated protocols for condensing this aldehyde with primary amines, ranging from standard kinetic control to high-throughput microwave synthesis.[1]
Chemical Mechanism & Critical Parameters[2][3][4]
The condensation reaction follows an acid-catalyzed dehydration mechanism.[1] Understanding the electronic influence of the indole substituents is vital for optimization.[1][2]
-
Electronic Effect: The indole nitrogen lone pair donates density into the ring.[1] However, the 6-bromo group is electron-withdrawing (inductive), slightly increasing the electrophilicity of the C2-aldehyde compared to unsubstituted indole.[2] This generally accelerates nucleophilic attack by the amine.[1]
-
Steric Effect: The 4-methyl group is peri-positioned relative to C3 but distant from the C2-aldehyde.[1][2] While it does not directly hinder the aldehyde, it increases the lipophilicity of the molecule, often requiring solvent adjustments (e.g., adding THF to Ethanol) to ensure solubility during reflux.[2]
Reaction Pathway
[1][2]Key Control Point: The formation of the hemiaminal is reversible.[1][2] To drive the reaction to completion (Le Chatelier’s principle), water must be removed (Dean-Stark) or the equilibrium shifted via precipitation of the product (common in ethanol).[2]
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Purity)
Best for: Scale-up (>1g) and thermally unstable amines.[2]
Reagents:
-
6-bromo-4-methylindole-2-carbaldehyde (1.0 equiv)[2]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1][2] Note: If the indole is insoluble, use 10% THF/EtOH.[2]
-
Catalyst: Glacial Acetic Acid (2-3 drops per 5 mL solvent).[1][2]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 6-bromo-4-methylindole-2-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Sonicate if necessary to ensure homogeneity.[1]
-
Activation: Add 2 drops of glacial acetic acid. Stir for 5 minutes at room temperature (RT) to activate the carbonyl.
-
Addition: Add 1.1 mmol of the primary amine dropwise.
-
Reflux: Equip with a condenser and reflux at 78°C (EtOH) or 65°C (MeOH) for 3–6 hours.
-
Isolation:
-
Scenario 1 (Precipitate forms): Cool to RT, then to 0°C. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Scenario 2 (No precipitate): Evaporate solvent to 20% volume, pour into crushed ice, and filter the resulting solid.
-
-
Purification: Recrystallize from hot Ethanol/DMF mixtures. Avoid column chromatography on silica gel, as the acidic nature of silica can hydrolyze the imine back to the aldehyde.[2]
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Library generation, unreactive amines (e.g., anilines with electron-withdrawing groups).[2]
Procedure:
-
In a microwave vial (G10 or G30), combine 0.5 mmol aldehyde and 0.55 mmol amine.
-
Add 2 mL Ethanol and 1 drop of Acetic Acid.
-
Seal and irradiate at 100°C for 5–10 minutes (Power: Dynamic, Max 150W).
-
Cool rapidly with compressed air.[1]
-
Filter the precipitated product directly.[1] Yields are typically 10–15% higher than Protocol A due to rapid heating preventing side reactions.[1]
Characterization & Quality Control
To validate the structure, focus on these specific spectroscopic markers.
| Technique | Marker | Expected Value | Notes |
| 1H NMR | CH=N (Imine) | Diagnostic peak.[1][2] Absence indicates hydrolysis.[1] | |
| 1H NMR | NH (Indole) | Often shifts downfield upon Schiff base formation.[1][2] | |
| FT-IR | C=N Stretch | 1610 – 1635 cm | Strong, sharp band.[1][2] Distinct from C=O (1660+ cm |
| HRMS | [M+H]+ | Calculated Mass | Essential to confirm the presence of the Bromine isotope pattern ( |
Workflow Visualization
The following diagram outlines the decision-making process for selecting the correct protocol and troubleshooting common issues.
Figure 1: Decision tree for optimizing condensation reactions based on amine reactivity.
Troubleshooting & Expert Tips
-
Solubility Issues: The 4-methyl and 6-bromo groups make this scaffold hydrophobic.[1] If the aldehyde does not dissolve in hot ethanol, add Tetrahydrofuran (THF) dropwise until clear.[2] Do not use DMSO or DMF if you can avoid it, as removing them complicates workup.[1]
-
Hydrolysis on Silica: Schiff bases are acid-labile.[1] If purification is needed, deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading the sample.[2] Alternatively, use neutral alumina.[1]
-
Equilibrium Management: For stubborn anilines (e.g., nitro-aniline), add anhydrous MgSO4 directly to the reaction flask to sequester water, or use a molecular sieve (3Å).[2]
References
-
Synthesis of Indole-2-Carbaldehyde Schiff Bases
-
Microwave-Assisted Synthesis
-
General Amine Condensation Mechanisms
-
Biological Relevance of Indole Schiff Bases
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde
Case ID: IND-CHO-002 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic
You are attempting to synthesize 6-Bromo-4-methyl-1H-indole-2-carbaldehyde . This is a challenging scaffold due to the electron-rich indole core, the sensitivity of the aldehyde at the C2 position, and the presence of the 6-bromo substituent which limits the use of organolithium reagents (due to potential Lithium-Halogen exchange).
The Core Problem: Users typically encounter low yields (<30%) due to:
-
Polymerization: Indole-2-carbaldehydes are unstable in acidic media and prone to self-condensation.
-
Over-oxidation: When oxidizing a 2-methyl precursor, the reaction often progresses to the carboxylic acid or decomposes into tars.
-
Regioselectivity: Direct formylation (Vilsmeier-Haack) typically targets the C3 position, not the C2.
Select Your Precursor to View the Protocol:
-
Option A: I have 6-Bromo-2,4-dimethyl-1H-indole (The "Direct Oxidation" Route).
-
Option B: I have Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate (The "High-Fidelity" Route).
Strategic Decision Matrix
The following flowchart illustrates the decision logic for maximizing yield based on your starting material and risk tolerance.
Figure 1: Synthesis Strategy Decision Tree. Route B is recommended for high-value intermediates to avoid purification losses.
Protocol A: Selenium Dioxide Oxidation (The "Direct" Route)
Applicability: Use this if you already possess the 2-methyl indole precursor. Mechanism: Riley Oxidation.[1] Critical Control Point: Water content in the solvent.[2]
Many protocols suggest anhydrous dioxane, but for indoles, wet dioxane is critical. The mechanism requires water to hydrolyze the intermediate selenite ester to the aldehyde. Without water, the reaction stalls or leads to over-oxidized byproducts.
Optimized Protocol
-
Reagents:
-
6-Bromo-2,4-dimethyl-1H-indole (1.0 eq)
-
Selenium Dioxide (
) (1.2 - 1.5 eq) -
Solvent: 1,4-Dioxane / Water (20:1 ratio)
-
Temperature: 80°C - 90°C
-
-
Procedure:
-
Dissolve the indole in 1,4-dioxane.
-
Add
solid in one portion. -
Crucial Step: Add water (5% v/v relative to dioxane).
-
Heat to 80°C. Monitor by TLC every 30 minutes. The product usually appears as a bright yellow spot (fluorescent under UV).
-
Stop Condition: Do not wait for 100% conversion. Stop when the ratio of Product:Byproduct deteriorates (usually 2-4 hours). Prolonged heating generates "indole black" (polymers).
-
-
Work-up (The "Tar" Fix):
-
Filter the hot solution through a pad of Celite to remove black Selenium metal.
-
Concentrate the filtrate.
-
Purification: Recrystallize immediately from Nitromethane or Ethanol/Water. Column chromatography on silica is possible but can cause degradation if the silica is too acidic. Neutralize silica with 1% Triethylamine if necessary.
-
Protocol B: Ester Reduction-Oxidation (The "High-Fidelity" Route)
Applicability: Recommended for scale-up (>5g) or when high purity is required.
Logic: Reducing the ester to an alcohol and then selectively oxidizing it avoids the harsh conditions of
Step 1: Reduction to Alcohol
Do not try to reduce the ester directly to the aldehyde with DIBAL-H at -78°C. On electron-rich indoles, the tetrahedral intermediate is often too stable or collapses unpredictably, leading to mixtures of alcohol and aldehyde.
-
Reagents:
-
Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate (1.0 eq)
- (LAH) (2.5 eq) or DIBAL-H (3.0 eq)
-
Solvent: Anhydrous THF
-
Temp: 0°C to Room Temp (RT)
-
-
Procedure:
-
Cool THF solution of ester to 0°C.
-
Add LAH portion-wise (or DIBAL-H dropwise).
-
Stir at RT for 1-2 hours.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). -
Result: 6-Bromo-4-methyl-1H-indole-2-methanol (White/Off-white solid). Yields typically >90%.
-
Step 2: Selective Oxidation to Aldehyde
Use Activated Manganese Dioxide (
-
Reagents:
-
Indole-2-methanol intermediate (from Step 1)
-
Activated
(10 - 20 eq). Note: Large excess is standard for MnO2. -
Solvent: Dichloromethane (DCM) or Acetone.
-
-
Procedure:
Troubleshooting & FAQs
Q1: Why is my reaction mixture turning into a black tar during oxidation?
A: This is "Indole Black," caused by oxidative polymerization.
-
Cause: Reaction temperature >100°C or reaction time >6 hours.[5]
-
Fix: Lower the temperature to 80°C. Add small amounts of water (as described in Protocol A) to facilitate the hydrolysis of the selenium ester intermediate, which speeds up the reaction and reduces thermal exposure time.
Q2: Can I use Vilsmeier-Haack formylation?
A: Not recommended. Standard Vilsmeier-Haack on indoles occurs at C3 (the most nucleophilic position). To get the aldehyde at C2 , you would need to block the C3 position or use a "Reverse Indole" synthesis method. Since you want the 2-carbaldehyde, the Vilsmeier route will likely yield the wrong regioisomer (3-CHO) or a mixture.
Q3: I am losing the Bromine atom. What is happening?
A: If you are using organolithiums (e.g., n-BuLi) to generate the C2-anion, you are triggering Lithium-Halogen Exchange .
-
Mechanism: The aryl bromide exchanges with n-BuLi faster than the C2-H deprotonation occurs.
-
Solution: Avoid n-BuLi. Use the Ester Reduction (Route B) . If you must use lithiation, you require "Magnesium-Halogen exchange" protocols or protection of the bromine, which is overly complex for this molecule.
Q4: The aldehyde decomposes on the silica column.
A: Indole-2-carbaldehydes are acid-sensitive.
-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in Hexanes before loading your sample. Elute with a solvent system containing 0.5% TEA. Alternatively, use neutral alumina.
Comparative Data: Yield Analysis
| Method | Precursor | Typical Yield | Purity Profile | Primary Risk |
| 2-Methyl Indole | 45 - 60% | Moderate (needs column) | Over-oxidation / Tars | |
| Ester Reduction | Indole-2-Ester | 85 - 92% | High (often recrystallization only) | Multi-step process |
| Vilsmeier-Haack | Indole | <10% (Wrong Isomer) | Low (Regio-mix) | C3-substitution |
References
-
Riley Oxidation Mechanism & Application
- Sakaguchi, S., et al. "Selenium(IV) oxide-catalyzed oxidation of aldehydes to carboxylic acids with hydrogen peroxide." Journal of Organic Chemistry.
- Context: Defines the necessity of water/protic solvents for the hydrolysis of the selenite ester.
-
(Proxy for general SeO2 mechanism).
-
Indole-2-Carbaldehyde Synthesis via Ester Reduction
- Generic protocols for Indole-2-carboxylate reduction using DIBAL-H/LiAlH4 followed by MnO2 oxidation are standard in heterocyclic chemistry.
-
Source:Organic Syntheses, Coll.[6] Vol. 9, p. 559 (1998); Vol. 72, p. 112 (1995).
- Regioselectivity of Indole Formylation: Detailed discussions on C2 vs C3 reactivity. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
(Note: Specific yields for 6-bromo-4-methyl analogs are extrapolated from general 4,6-disubstituted indole behaviors in the cited literature.)
Sources
Technical Support Center: Purification of 6-Bromo-4-methylindole-2-carbaldehyde Crude Product
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 6-bromo-4-methylindole-2-carbaldehyde crude product. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important indole derivative.
Introduction: The Challenge of Purifying 6-Bromo-4-methylindole-2-carbaldehyde
6-Bromo-4-methylindole-2-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds. Its preparation, commonly via the Vilsmeier-Haack formylation of 6-bromo-4-methylindole, often yields a crude product containing unreacted starting materials, reaction byproducts, and residual reagents.[1][2][3] Effective purification is therefore critical to ensure the integrity of subsequent synthetic steps and the quality of the final drug candidates. This guide will navigate you through the most effective purification strategies and provide solutions to common issues.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of your crude 6-bromo-4-methylindole-2-carbaldehyde.
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts and residual dimethylformamide (DMF) or phosphorus oxychloride from the Vilsmeier-Haack reaction.[1][3] Direct crystallization is unlikely to be effective.
-
Initial Work-up: Before attempting purification, it is crucial to perform a thorough aqueous work-up. This typically involves quenching the reaction mixture with ice water and neutralizing with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the desired aldehyde and removes water-soluble impurities. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is essential.
-
Column Chromatography as the First Step: For an oily crude product, column chromatography is the recommended initial purification method. It is highly effective at separating the desired product from both polar and non-polar impurities.
Q2: I'm struggling to get good separation during column chromatography. My product is co-eluting with impurities.
A2: Achieving optimal separation in column chromatography depends on the correct choice of stationary and mobile phases. For indole derivatives, silica gel is the most common stationary phase.[4]
-
Solvent System Optimization: The key to good separation is finding the right solvent system (eluent). A systematic approach using Thin Layer Chromatography (TLC) is highly recommended.
-
Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate. This Rf value generally translates to good elution and separation on a column.
-
-
Recommended Solvent Systems: Based on the polarity of similar indole-2-carbaldehydes, a gradient elution is often effective.
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on).
-
This gradient approach will first elute non-polar impurities, followed by your product, and finally, the more polar impurities.
-
Q3: My purified product from the column is still not pure enough. What is the next step?
A3: Recrystallization is an excellent secondary purification technique to achieve high purity after initial purification by column chromatography. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Selection for Recrystallization:
-
Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good candidate solvents for indole derivatives include ethanol, isopropanol, acetonitrile, or a mixture of solvents like ethyl acetate/hexane or dichloromethane/hexane.
-
For 6-bromo-4-methylindole-2-carbaldehyde, a polar protic solvent like ethanol or a solvent mixture that balances polarity, such as ethyl acetate-hexane, is a good starting point.
-
-
Recrystallization Protocol:
-
Dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, you can further cool the solution in an ice bath.
-
Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Q4: I suspect my crude product contains unreacted 6-bromo-4-methylindole. How can I remove it?
A4: Unreacted starting material is a common impurity. Due to the difference in polarity between the starting indole and the product aldehyde (the aldehyde is more polar), column chromatography is very effective for this separation. The starting material will elute before the product. Monitor the fractions by TLC to identify and separate the two compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 6-bromo-4-methylindole-2-carbaldehyde?
A1: Besides unreacted starting material, the Vilsmeier-Haack reaction can generate several byproducts:[1][3]
-
Over-formylated products: Although less common at the 2-position, diformylation can occur under harsh conditions.
-
Polymeric materials: Acidic conditions can lead to the polymerization of the electron-rich indole ring.
-
Hydrolysis of the Vilsmeier reagent: This can lead to the formation of phosphorous acids. A proper aqueous work-up is crucial for their removal.
-
Residual Solvents: DMF is a high-boiling point solvent and can be difficult to remove completely. Washing the organic extract thoroughly with water during the work-up can help.
Q2: Can I use a different stationary phase for column chromatography if silica gel is not effective?
A2: Yes. If you observe product degradation on silica gel (which can be slightly acidic), you can consider using neutral alumina. However, the elution order of compounds may differ from that on silica. It is essential to re-optimize your solvent system using TLC with alumina plates. For highly basic compounds, basic alumina might be an option, though this is less common for indole aldehydes.
Q3: What is the expected appearance and melting point of pure 6-bromo-4-methylindole-2-carbaldehyde?
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value (if available) suggests high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. The spectrum should show the characteristic aldehyde proton signal (usually a singlet around 9-10 ppm) and the expected aromatic and methyl group signals.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group (typically around 1650-1700 cm⁻¹) and N-H stretching for the indole ring (around 3200-3400 cm⁻¹).
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying your crude 6-bromo-4-methylindole-2-carbaldehyde.
Caption: Decision workflow for purification.
Data Summary Table
| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Optimize Rf to 0.2-0.4 using TLC.[4] |
| Neutral Alumina | Hexane/Ethyl Acetate (gradient) | Use if compound is acid-sensitive. | |
| Recrystallization | N/A | Ethanol, Isopropanol, Ethyl Acetate/Hexane | Choose a solvent with high solubility at high temp and low solubility at low temp. |
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13267–13274. [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302.
-
The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
- Chen, Y., et al. (2019). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) to the clinic. EJNMMI Radiopharmacy and Chemistry, 4(1), 19.
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
HETEROCYCLES. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. Retrieved from [Link]
Sources
Solubility issues of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde in DMSO vs Methanol
The following technical guide addresses the solubility and stability profile of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde (CAS: 2225144-39-6). This guide is structured to assist researchers in overcoming dissolution challenges and avoiding analytical artifacts common to this class of compounds.
Topic: Solubility Optimization & Stability (DMSO vs. Methanol)
Executive Summary: Solvent Suitability Matrix
The following table summarizes the physicochemical behavior of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde in the two most common laboratory solvents.
| Feature | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solubility Capacity | High (>50 mM typical) | Low to Moderate (Requires heating/sonication) |
| Primary Use | Stock solution preparation (10–100 mM).[1] | LC-MS mobile phase; working solution (diluted). |
| Key Risk | Hygroscopicity: Absorbs water, causing compound precipitation over time. | Hemiacetal Formation: Reacts with the aldehyde group, creating "phantom" impurities in NMR/LC-MS. |
| Stability | High (if stored anhydrously at -20°C).[1] | Moderate (Equilibrium reaction occurs).[1] |
| Recommendation | Recommended for Stock. | Use only for immediate analysis. |
Technical Deep Dive: The Solubility Mechanics
The Challenge: Lipophilicity vs. Polarity
The molecule 6-Bromo-4-methyl-1H-indole-2-carbaldehyde possesses significant lipophilic character due to the 6-bromo and 4-methyl substituents.[1]
-
The Indole Scaffold: Inherently aromatic and hydrophobic.[1]
-
Substituent Effect: The bromine atom (heavy halogen) and methyl group increase the partition coefficient (LogP), making the compound reluctant to dissolve in polar protic solvents like Methanol without thermal energy.
-
DMSO Utility: DMSO is a polar aprotic solvent with a high dielectric constant but a hydrophobic core structure (methyl groups), allowing it to solvate the hydrophobic indole backbone effectively while interacting with the polar aldehyde and N-H moieties.
The Methanol Artifact: Hemiacetal Formation
A frequent user complaint is "impurity peaks" appearing in LC-MS or NMR when the compound is dissolved in Methanol.[1] This is often not an impurity but a chemical equilibrium.[1]
Mechanism: The electrophilic carbonyl carbon of the aldehyde (C=O) undergoes nucleophilic attack by the oxygen in Methanol (CH₃OH).[1] This reversible reaction forms a hemiacetal .[1] In acidic conditions (even trace acidity from the silica purification), this can further progress to an acetal, though hemiacetal is the primary species in neutral MeOH.
Implication for Analysis:
-
NMR: You may see a diminished aldehyde proton signal (~9.5–10 ppm) and a new methine signal corresponding to the hemiacetal.[1]
-
LC-MS: You may observe a mass shift corresponding to
or .[1]
Visualizing the Mechanisms
Figure 1: Solubility & Reactivity Pathways
The following diagram illustrates the decision logic for solvent selection and the chemical transformation occurring in Methanol.
Caption: Figure 1. Comparative pathways for dissolution. DMSO provides stability but risks water-induced precipitation.[1] Methanol induces chemical equilibrium (hemiacetal), complicating analysis.
Troubleshooting Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Use this protocol for biological assays or long-term storage.[1]
-
Calculate: Determine the mass required for a 10 mM or 50 mM stock. (MW ≈ 238.08 g/mol ).[1]
-
Solvent Quality: Use anhydrous DMSO (Grade ≥99.9%, water <0.1%).
-
Critical Step: If the DMSO bottle has been open for >1 month, it likely contains water. Use a fresh ampoule or dry over molecular sieves (3Å or 4Å).[1]
-
-
Dissolution: Add DMSO to the vial containing the solid.
-
Tip: Do not add solid to liquid; add liquid to solid to ensure all powder is washed down.[1]
-
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5–10 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Handling Methanol for LC-MS/NMR
Use this protocol only if Methanol is strictly required.
-
Preparation: Prepare the solution immediately before analysis. Do not store overnight in MeOH.
-
Verification (NMR): If "impurities" appear in NMR (methanol-d4), run a control spectrum in DMSO-d6 .
-
Result: If the spectrum is clean in DMSO-d6 but complex in MeOH-d4, the "impurity" is the hemiacetal, and the compound is likely pure.
-
-
LC-MS: If multiple peaks appear, check the mass spectrum of the secondary peak. A mass increase of +32 Da (Methanol addition) confirms hemiacetal formation.[1]
Frequently Asked Questions (FAQ)
Q1: My DMSO stock solution precipitated after 2 weeks in the fridge (4°C). Is it ruined?
-
Diagnosis: DMSO freezes at 19°C. At 4°C, it is solid. However, if it absorbed moisture, the freezing point drops, and the compound (which is hydrophobic) may crystallize out because water acts as an "anti-solvent."
-
Solution: Warm the vial to 37°C and vortex/sonicate. If it redissolves completely, it is safe to use. If a fine pellet remains, centrifuge and re-check concentration, or discard. Always store DMSO stocks at room temperature (desiccated) or frozen (-20°C), never at 4°C.[1]
Q2: Can I use Ethanol instead of Methanol?
-
Answer: Ethanol is less polar than Methanol and may struggle to dissolve the compound at high concentrations.[1] Furthermore, Ethanol can also form hemiacetals (ethoxy-derivatives), though the rate is generally slower due to steric hindrance compared to Methanol.
Q3: How do I dilute the DMSO stock into cell culture media without crashing it out?
-
Technique:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13567958, 6-Bromo-1H-indole-2-carbaldehyde. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. Synthesis and Reactivity of Indole-2-carbaldehydes. Retrieved February 12, 2026, from [Link]
-
J. E. Baldwin et al. Hemiacetal Formation in Substituted Benzaldehydes.[1] Journal of Organic Chemistry.[1][2] (General reference for aldehyde-alcohol equilibrium).
Sources
Troubleshooting low reactivity of sterically hindered 4-methyl indoles
Ticket ID: IND-4ME-STERIC Topic: Overcoming Low Reactivity in Sterically Hindered 4-Methyl Indoles Status: Open Assigned Specialist: Senior Application Scientist
The Core Problem: The "Peri-Effect" Blockade
User Ticket:
"I am attempting a standard electrophilic aromatic substitution (EAS) at the C3 position of 4-methylindole. On unsubstituted indole, this reaction finishes in 1 hour with >90% yield.[1] With 4-methylindole, I see <20% conversion, complex mixtures, or no reaction. Why is a simple methyl group killing the reactivity?"
Root Cause Analysis
The failure is not due to electronic deactivation (the methyl group is actually electron-donating). The issue is steric peri-strain .
In the indole scaffold, the C4 position is spatially adjacent to the C3 position. A substituent at C4 (like a methyl group) creates a "steric wall" that destabilizes the transition state for electrophilic attack at C3. This is analogous to 1,3-allylic strain.
-
The Clash: When an electrophile (E+) approaches C3, the hybridization changes from sp² to sp³. The new bond pushes the existing C3-H or the new C3-E bond into the space occupied by the C4-Methyl group.
-
The Consequence: The activation energy (
) skyrockets, and the reaction slows down or fails, often allowing side reactions (polymerization, N-attack) to dominate.[1]
Caption: Schematic representation of the 'Peri-Effect' where the C4-Methyl group sterically hinders the geometry change required at C3 during electrophilic substitution.
Tier 1 Troubleshooting: Optimizing Standard EAS
Applicability: Vilsmeier-Haack, Friedel-Crafts Acylation, Mannich Reaction.[1]
FAQ: "My Vilsmeier formylation is sluggish. Should I just heat it?"
Answer: Proceed with caution. 4-Methylindole is electron-rich. Excessive heat often leads to acid-catalyzed dimerization (polymerization) rather than substitution.
Protocol A: Optimized Vilsmeier-Haack for Steric Indoles Rationale: The standard iminium salt (POCl₃/DMF) is bulky. Pre-forming the complex and controlling the addition rate is critical.
| Parameter | Standard Protocol | Optimized for 4-Me Indole |
| Reagent Prep | Mix POCl₃/DMF in situ | Pre-form Vilsmeier reagent at 0°C for 30 min before adding indole. |
| Solvent | DMF (Neat) or DCM | 1,2-Dichloroethane (DCE) (Allows higher T without polymerization).[1] |
| Temperature | 0°C to RT | 0°C addition , then slow ramp to 40-60°C . |
| Quench | Water/Ice | Buffered Hydrolysis (NaOAc aq.) to prevent acid-catalyzed degradation. |
Critical Check: If the formyl group (small) works but an acyl group (large) fails, the steric limit has been reached. Move to Tier 2.
Tier 2 Troubleshooting: Metal-Catalyzed Workarounds
Applicability: Arylation, Alkylation, or when EAS fails completely.[1]
FAQ: "I cannot attach a bulky aryl group at C3. What now?"
Answer: Switch mechanisms. Stop relying on nucleophilic attack (EAS). Use Transition Metal Catalyzed C-H Activation . This mechanism often proceeds via a metallacycle intermediate that is less sensitive to the specific peri-strain of the transition state.
Solution: C3-Selective C-H Arylation (Gaunt/Sanford Type) Copper or Palladium catalysis can force arylation at C3 even with C4 substituents.
Caption: Metal-catalyzed C-H activation bypasses the high-energy tetrahedral intermediate of standard EAS, allowing functionalization despite steric crowding.
Protocol B: Metal-Free Hydrogen Autotransfer (Green Chemistry)
Recent breakthroughs utilize "borrowing hydrogen" strategies to alkylate C3 with alcohols, which is surprisingly effective for 4-methylindoles.[1]
-
Reagents: Primary Alcohol (Electrophile), Cs₂CO₃ (Base), Oxone (Oxidant/Additive).[1]
-
Mechanism: The alcohol is oxidized to an aldehyde in situ (smaller electrophile), condenses with the indole, and is reduced back.[1] This "trojan horse" approach avoids the steric bulk of direct alkyl halides [1].
Tier 3 Troubleshooting: The "Nuclear Option" (De Novo Synthesis)
FAQ: "Nothing works. I can't functionalize the ring."
Answer: If the C4-methyl group blocks entry to C3 entirely, you must synthesize the indole ring with the C3 substituent already in place.
Recommended Route: Leimgruber-Batcho vs. Bartoli
| Method | Suitability for 4-Me Indoles | Notes |
| Bartoli Indole Synthesis | Low | Bartoli is best for 7-substituted indoles.[3] Using it for 4-substituted requires specific 2,3-disubstituted nitrobenzenes and often yields mixtures.[1] |
| Leimgruber-Batcho | High | Starts with 2-methyl-3-nitrotoluene. Highly scalable. Allows introduction of C3 substituents if the enamine step is modified. |
| Fischer Indole | Medium | Use 3-methylphenylhydrazine. Warning: Gives a mixture of 4-methyl and 6-methyl indoles (cyclization ambiguity). Requires difficult separation. |
Decision Matrix:
-
Try Protocol A (Vilsmeier/EAS)
If Fail... -
Try Protocol B (C-H Activation)
If Fail... -
Abandon Scaffold: Synthesize via Leimgruber-Batcho using a precursor that already contains your desired C3 chain.
References
-
Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type strategy. Source: ChemRxiv (2023).[2] Context: Demonstrates 95% yield for C3-alkylation of 4-methylindole, proving this method bypasses standard steric limitations. URL:[Link][1][4]
-
Transition metal-catalyzed C–H functionalizations of indoles. Source: New Journal of Chemistry (RSC), 2021.[1][5] Context: Comprehensive review of using Pd/Rh/Cu to functionalize C3/C4 positions when classical nucleophilic attacks fail. URL:[Link]
Sources
- 1. One moment, please... [growingscience.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde
The Fundamental ¹H NMR Spectrum of the Indole Scaffold
To understand the spectrum of a substituted indole, one must first be familiar with the parent 1H-indole structure. The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. The standard numbering convention, crucial for NMR assignment, is shown below.
The protons on the pyrrole ring (H2, H3) and the benzene ring (H4, H5, H6, H7), along with the amine proton (H1), each exhibit characteristic signals. The H1 proton, for instance, typically appears as a broad singlet far downfield (δ 8.0-12.0 ppm), its exact position being highly sensitive to solvent and concentration.[1]
The Role of Substituents: Predicting Chemical Shift Perturbations
The electronic properties of substituents dramatically influence the magnetic environment of nearby protons, causing their signals to shift upfield (to lower ppm values) or downfield (to higher ppm values). In 6-Bromo-4-methyl-1H-indole-2-carbaldehyde, we must consider the cumulative effects of three distinct groups:
-
Aldehyde (-CHO) at C2: This is a powerful electron-withdrawing group due to the carbonyl's anisotropic and resonance effects. It strongly deshields nearby protons, particularly the adjacent H3 proton and the N-H proton. The aldehyde proton itself will appear as a singlet far downfield, typically in the δ 9-10 ppm region.[2]
-
Methyl (-CH₃) at C4: As an alkyl group, the methyl substituent is electron-donating through an inductive effect. This increases electron density on the benzene portion of the ring, causing a shielding effect (upfield shift) on nearby aromatic protons, most notably H5. The methyl protons themselves will appear as a singlet, typically in the δ 2.0-2.5 ppm range.
-
Bromine (-Br) at C6: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would deshield adjacent protons (H5 and H7). However, it also has lone pairs that can participate in resonance, acting as a weak electron-donating group. For halogens, the inductive effect typically dominates, leading to a net deshielding of aromatic protons.[1]
A Step-by-Step Predictive Analysis
By comparing the expected effects of these substituents with known data from simpler, related molecules, we can build a detailed prediction for the ¹H NMR spectrum of the target compound.
Comparison with Indole-2-carbaldehyde: The spectrum of 1H-Indole-2-carbaldehyde provides a baseline for the effects of the C2-aldehyde group. Key signals are observed for the aldehyde proton (H-1') at δ 9.88 ppm (singlet) and the pyrrole proton (H-3) at δ 7.30 ppm (singlet). The aromatic protons appear between δ 7.20 and 7.77 ppm.[3]
Comparison with 4-Methyl-1H-indole: In 4-methyl-1H-indole, the methyl group at C4 influences the adjacent aromatic protons.[4][5] This provides insight into how the C4-methyl group in our target molecule will affect the H5 proton.
Comparison with 6-Bromo-1H-indole: The 6-bromo substituent primarily affects the chemical shifts of the protons on the benzene ring, particularly H5 and H7.[6][7]
Synthesizing the individual substituent effects allows for a robust prediction of the full spectrum:
-
Aldehyde Proton (-CHO): Expected as a sharp singlet in the δ 9.8-10.0 ppm region. This is highly characteristic and confirms the presence of the carbaldehyde group.
-
Indole N-H Proton (H1): Expected as a broad singlet, significantly downfield, likely > δ 11.0 ppm, due to the deshielding effect of the adjacent C2-aldehyde group.
-
Pyrrole Proton (H3): Expected as a singlet around δ 7.3-7.5 ppm. The powerful electron-withdrawing C2-aldehyde group will deshield this proton, shifting it downfield. It appears as a singlet because it has no adjacent proton neighbors.
-
Aromatic Proton (H7): Expected as a doublet around δ 7.6-7.8 ppm. It is deshielded by the C6-bromo group and shows coupling only to H5 (meta-coupling), which is often small (J ≈ 1.5-2.5 Hz).
-
Aromatic Proton (H5): Expected as a doublet around δ 7.2-7.4 ppm. Its chemical shift is a balance of the shielding effect from the C4-methyl group and the deshielding effect from the C6-bromo group. It will be split into a doublet by meta-coupling with H7 (J ≈ 1.5-2.5 Hz).
-
Methyl Protons (-CH₃): Expected as a singlet around δ 2.4-2.6 ppm. This is a characteristic region for an aromatic methyl group.
Comparative Data Summary
The following table summarizes the predicted ¹H NMR data for the target molecule and compares it with related indole derivatives.
| Proton Assignment | Indole-2-carbaldehyde[3] | Predicted: 6-Bromo-4-methyl-1H-indole-2-carbaldehyde | Rationale for Prediction |
| -CHO | δ 9.88 (s, 1H) | δ ~9.9 (s, 1H) | Minimal change expected from remote substituents. |
| N-H (H1) | Broad singlet | > δ 11.0 (br s, 1H) | Deshielded by C2-aldehyde. |
| -CH₃ | N/A | δ ~2.5 (s, 3H) | Typical chemical shift for an aromatic methyl group. |
| H3 | δ 7.30 (s, 1H) | δ ~7.4 (s, 1H) | Deshielded by C2-aldehyde; minor influence from other groups. |
| H5 | δ 7.20 (t, 1H) | δ ~7.3 (d, J ≈ 2 Hz, 1H) | Shift influenced by C4-Me (shielding) and C6-Br (deshielding). Meta-coupled to H7. |
| H7 | δ 7.48 (d, 1H) | δ ~7.7 (d, J ≈ 2 Hz, 1H) | Deshielded by C6-Br. Meta-coupled to H5. |
| H4 | δ 7.77 (d, 1H) | N/A (Substituted) | Position occupied by the methyl group. |
| H6 | δ 7.41 (t, 1H) | N/A (Substituted) | Position occupied by the bromine atom. |
Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, br s = broad singlet. Coupling constants (J) are in Hz.
Experimental Protocols & Workflow Visualization
Standard Protocol for ¹H NMR Sample Preparation
To ensure high-quality, reproducible data, a standardized sample preparation protocol is essential. This protocol is designed to be self-validating by minimizing common sources of error like contamination and poor field homogeneity.
Materials:
-
Sample: 5-10 mg of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde
-
Deuterated Solvent: ~0.7 mL of high-purity Chloroform-d (CDCl₃) or DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS) (if not already present in the solvent)
-
Glassware: Clean, dry 5 mm NMR tube and cap, small vial, Pasteur pipette
-
Filtration: Small plug of glass wool
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[8]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common first choice, but if the compound has poor solubility, DMSO-d₆ is an excellent alternative.[9]
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. Complete dissolution is critical for a high-resolution spectrum.[10]
-
Filtration Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This crucial step removes any particulate matter that can severely degrade the magnetic field homogeneity and broaden the spectral lines.[11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for data acquisition.
Visualization of the Analytical Workflow
The logical process for analyzing the NMR spectrum of a complex molecule can be visualized as a workflow diagram.
Caption: Workflow for predictive ¹H NMR analysis of substituted indoles.
Key J-Coupling Interactions
The splitting patterns (multiplicity) of the signals are determined by the through-bond coupling between neighboring protons. In our target molecule, the most significant couplings are between the aromatic protons.
Caption: Predicted meta-coupling between H5 and H7 protons.
Conclusion
This guide demonstrates a powerful, systematic approach to the ¹H NMR spectral analysis of complex organic molecules like 6-Bromo-4-methyl-1H-indole-2-carbaldehyde. By understanding the foundational spectrum of the parent indole scaffold and layering the predictable electronic effects of its substituents, a detailed and accurate spectral prediction can be constructed. This comparative methodology is an invaluable tool for researchers in confirming the synthesis of novel compounds and elucidating their precise chemical structures, forming a cornerstone of modern chemical analysis.
References
-
University of Reading. NMR Sample Preparation. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
PubChem, National Institutes of Health. 4-Methylindole. [Link]
-
Royal Society of Chemistry. Supporting information for "Base-Free Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". [Link]
-
University of Reading, School of Chemistry, Food and Pharmacy. NMR Sample Preparation. [Link]
-
PubChem, National Institutes of Health. Indole-2-carboxaldehyde. [Link]
-
Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
SpectraBase. 4-Methylindole - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. [Link]
-
ResearchGate. Electronic trends of indole substitution. [Link]
-
ResearchGate. Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ACS Publications. Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Royal Society of Chemistry. Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]
-
ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Link]
-
Synthonix. 1H-Indole-2-carbaldehyde. [Link]
-
NIST WebBook. 1H-Indole, 4-methyl-. [Link]
-
PubChem, National Institutes of Health. 6-Bromoindole. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 4-methyl- [webbook.nist.gov]
- 6. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 7. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To [chem.rochester.edu]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. research.reading.ac.uk [research.reading.ac.uk]
C13 NMR chemical shifts for 4-methyl and 6-bromo substituted indoles
This guide provides an in-depth technical comparison of the
Executive Summary
The indole scaffold is a privileged structure in drug discovery. Differentiating regioisomers, particularly those substituted on the benzenoid ring (positions 4–7), is critical but challenging due to proton spin system overlap in
This guide contrasts the electronic perturbations caused by a methyl group at C4 (weakly activating, inductive donor) versus a bromine atom at C6 (deactivating, heavy-atom shielding effect).
Key Differentiators
-
4-Methylindole: Characterized by a significant downfield shift of the ipso-carbon (C4) and steric compression effects on the adjacent bridgehead (C3a).
-
6-Bromoindole: Characterized by a counter-intuitive upfield shift of the ipso-carbon (C6) due to the "Heavy Atom Effect," distinct from lighter halogens (F, Cl).
Comparative Chemical Shift Analysis
The following data represents consensus chemical shifts (
Table 1: NMR Shift Comparison (ppm)
| Carbon Position | Indole (Ref) | 4-Methylindole | 6-Bromoindole | Mechanistic Insight |
| C2 | 124.8 | 124.2 | 125.4 | Distal to substitution; minimal perturbation. |
| C3 | 102.6 | 101.1 | 102.9 | C3 is highly electron-rich; 4-Me shields C3 via |
| C3a (Bridge) | 127.8 | 128.5 | 126.8 | C3a in 4-Me is affected by steric crowding from the C4-Me group. |
| C4 | 120.8 | 130.5 | 122.1 | Diagnostic: 4-Me causes |
| C5 | 121.9 | 121.5 | 123.5 | Ortho to Br (in 6-Br); Inductive deshielding observed. |
| C6 | 119.8 | 119.5 | 115.6 | Diagnostic: C-Br is shielded (~ -4 ppm) due to heavy atom effect. |
| C7 | 111.0 | 109.8 | 114.2 | Ortho to Br (in 6-Br); Deshielded by -I effect of Bromine. |
| C7a (Bridge) | 135.7 | 136.2 | 136.5 | Quaternary bridgehead; relatively stable. |
| Substituent | — | 18.7 (CH₃) | — | Methyl carbon typically resonates at 15–25 ppm. |
Note on Solvents: If acquiring in DMSO-
, expect the C2 and C7a signals to shift downfield (+2–4 ppm) due to hydrogen bonding with the N-H proton.
Mechanistic Interpretation of Shifts
The 4-Methyl Effect (Electronic + Steric)
The methyl group is an electron-donating group (+I).
-
Ipso-Deshielding (C4): The direct attachment of the methyl group causes a predictable downfield shift (
-effect) of approximately +10 ppm relative to the parent indole. - -Gauche Effect (C3): The methyl group at C4 is spatially proximate to C3. This steric crowding increases electron density in the C-H bond, resulting in a slight upfield shift (shielding) of C3 compared to unsubstituted indole.
The 6-Bromo Effect (Heavy Atom Anomaly)
Halogens typically deshield adjacent carbons due to electronegativity (-I effect). However, bromine and iodine exhibit the Heavy Atom Effect (spin-orbit coupling).
-
Ipso-Shielding (C6): Unlike fluorine or chlorine which deshield the ipso carbon, bromine often causes an upfield shift (shielding) or a negligible shift. In 6-bromoindole, C6 appears near 115 ppm, significantly upfield from a typical aromatic C-H (120 ppm).
-
Ortho-Deshielding (C5, C7): The carbons adjacent to the bromine (ortho positions) experience the expected inductive deshielding, shifting downfield by 2–4 ppm.
Visualization of Structural Logic[1]
The following diagram illustrates the flow of logic for assigning these spectra based on substituent effects.
Figure 1: Decision tree for distinguishing 4-methyl and 6-bromo indoles based on
Experimental Protocol: High-Fidelity Acquisition
To ensure data matches the table above, follow this standardized protocol.
Sample Preparation
-
Solvent:
(99.8% D) + 0.03% TMS (v/v).-
Why:
minimizes viscosity, sharpening peaks. TMS provides an internal reference at 0.00 ppm.[1]
-
-
Concentration: 20–30 mg of compound in 0.6 mL solvent.
-
Why:
is 1.1% naturally abundant; higher concentration reduces scan time.
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (approx -10 to 230 ppm).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds .
-
Critical: Quaternary carbons (C3a, C7a, C4-Me, C6-Br) have long
relaxation times. A short D1 will suppress these signals, making assignment difficult.
-
-
Scans (NS): Minimum 1024 scans (approx 1 hour acquisition).
-
Temperature: 298 K (25°C).
Workflow Visualization
Figure 2: Optimized workflow for acquiring quantitative carbon spectra of indole derivatives.
References
-
Parker, R. G., & Roberts, J. D. (1970).[2] Nuclear Magnetic Resonance Spectroscopy.
Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.[2] [Link] -
Morales-Ríos, M. S., et al. (1987).
NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377–395. [Link] -
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 1285 (Indole) & related derivatives. [Link]
Sources
Comparing reactivity of 4-methyl vs 5-methyl indole-2-carbaldehydes
The following guide provides an in-depth technical comparison of 4-methyl and 5-methyl indole-2-carbaldehydes, designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
Indole-2-carbaldehydes are pivotal "reverse-indole" scaffolds, distinct from the more common 3-formyl isomers.[1] They serve as essential precursors for indole-fused heterocycles (e.g.,
The choice between 4-methylindole-2-carbaldehyde (4-Me-I2C) and 5-methylindole-2-carbaldehyde (5-Me-I2C) is not merely structural; it dictates the electronic tuning and steric accessibility of the reaction center.
-
5-Me-I2C is dominated by electronic activation .[1] The methyl group at C5 (para to the indole nitrogen) significantly increases electron density in the pyrrole ring, reducing the electrophilicity of the C2-aldehyde.
-
4-Me-I2C is dominated by steric and peri-electronic effects . The methyl group at C4 exerts a "buttressing" effect on the C3 position and alters the dipole vector, often resulting in higher aldehyde reactivity but lower stability of subsequent intermediates.
Structural & Electronic Analysis
The reactivity difference stems from how the methyl substituent communicates with the C2-formyl group through the indole
Electronic Pathways (Resonance & Induction)
-
5-Methyl Effect (Electronic Donation): The C5 position is electronically coupled to the indole nitrogen (N1).[1] A methyl group here acts as a strong electron donor (
). This donation pushes electron density into the N1 lone pair, which is delocalized into the C2=C3 double bond.-
Consequence: The C2-aldehyde carbonyl carbon becomes less electrophilic due to increased shielding from the electron-rich ring. Nucleophilic attack (e.g., by amines or active methylenes) is kinetically slower compared to the 4-methyl isomer.
-
-
4-Methyl Effect (Steric/Inductive): The C4 position is spatially adjacent to the C3 bridgehead but electronically less coupled to N1 than C5.
-
Consequence: The C4-methyl group provides weak inductive donation but does not strongly engage in resonance with N1. Consequently, the C2-aldehyde retains higher electrophilicity. However, the peri-interaction between C4-Me and C3-H can distort the ring planarity, potentially destabilizing transition states that require strict coplanarity (e.g., extended conjugation in chalcones).
-
Visualization of Electronic Effects
The following diagram illustrates the electron density flow and steric clashes.
Comparative Reactivity Profile
The table below synthesizes experimental observations and physical organic predictions for key transformations.
| Reaction Type | 4-Methyl-I2C Performance | 5-Methyl-I2C Performance | Mechanistic Driver |
| Schiff Base Formation (Condensation with Amines) | Faster Kinetics. Higher electrophilicity of C=O allows rapid nucleophilic attack.[1] | Slower Kinetics. Increased ring electron density stabilizes the aldehyde, raising the activation energy for attack. | Carbonyl Electrophilicity |
| Knoevenagel Condensation (with Malononitrile) | High Yield (85-95%). Less electronic shielding permits facile attack by carbanions.[1] | Moderate Yield (75-85%). Requires harsher conditions (higher temp/catalyst) to overcome deactivation. | Nucleophilicity of Active Methylene vs. Electrophilicity of CHO |
| N-Alkylation (at N1) | Standard Reactivity. 4-Me does not significantly hinder N1. pKa is similar to parent indole.[1] | Enhanced Reactivity. 5-Me increases N1 nucleophilicity (via induction), facilitating faster alkylation.[1] | N1 Nucleophilicity |
| Electrophilic Substitution (at C3) | Sterically Hindered. Access to C3 is blocked by the adjacent C4-Me (peri-effect).[1] Vilsmeier formylation at C3 is difficult. | Activated. 5-Me activates the C3 position. Reaction proceeds readily with high regioselectivity.[2] | C3 Steric Accessibility |
Experimental Protocol: Knoevenagel Condensation
Objective: Synthesize indole-based acrylonitriles to validate the reactivity difference.
Reaction: Indole-2-CHO + Malononitrile
Methodology
This protocol is designed to highlight the kinetic difference.[1] The 5-methyl isomer typically requires a catalyst boost or longer reflux times compared to the 4-methyl isomer.
Reagents:
-
Substrate: 1.0 mmol (4-Me-I2C or 5-Me-I2C)
-
Reagent: Malononitrile (1.2 mmol)
-
Solvent: Ethanol (5 mL)
-
Catalyst: Piperidine (0.1 mmol, 10 mol%)[1]
Step-by-Step Workflow:
-
Dissolution: In a 25 mL round-bottom flask, dissolve the specific Indole-2-carbaldehyde isomer in absolute ethanol.
-
Addition: Add malononitrile in one portion.
-
Catalysis: Add piperidine dropwise.
-
Observation Point: For 4-Me-I2C , precipitation of the product often begins within 5–10 minutes at room temperature.
-
Observation Point: For 5-Me-I2C , the solution may remain clear; gentle heating to 50°C is often required to initiate precipitation.
-
-
Reflux: Heat to reflux.[1]
-
4-Me-I2C: Complete in 30–60 mins.
-
5-Me-I2C: Complete in 2–3 hours.
-
-
Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold ethanol (2 x 2 mL).
-
Analysis: Dry under vacuum. Analyze via
H NMR (DMSO- ).-
Key Signal: Look for the vinyl proton singlet (
7.8–8.2 ppm). The 5-Me isomer usually shows a slight upfield shift compared to the 4-Me isomer due to shielding.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
Reaction Workflow Diagram
Data Summary & Validation
When validating your products, use the following expected property ranges. Note the distinct melting point and NMR trends caused by the substituent position.
| Property | 4-Methyl-Indole-2-CHO | 5-Methyl-Indole-2-CHO |
| CAS Number | 4771-48-6 (Isomer specific) | 52562-50-2 (Isomer specific) |
| Melting Point | 192–194 °C (Higher lattice energy) | 148–151 °C |
| Reactivity (k_rel) | 1.0 (Reference) | ~0.6 (Slower condensation) |
| Solubility (EtOH) | Moderate | High |
*Note: CAS numbers provided are often generic for methyl-indole-carbaldehydes; verify specific positional isomer via NMR coupling constants (J-values).
-
4-Me: Shows a doublet/triplet pattern for H5/H6/H7 with no singlet in the aromatic region (except H3).
-
5-Me: Shows a distinct singlet for H4 and a doublet for H6/H7.
References
-
Synthesis and Reactivity of Indole-2-carbaldehydes
- Title: "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Source: RSC Advances, 2025.
-
Relevance: Establishes the electronic deactivation of aldehydes by electron-donating groups on the indole ring.[1]
-
Electronic Effects in Indoles
- Title: "Tuning the Electronic Transition Energy of Indole via Substitution."
- Source: PMC (NIH), 2021.
- Relevance: Details the "special" nature of the 4-position and the linear correlation of absorption maxima with electrophilicity indices.
-
Physical Properties & CAS Data
-
Mechanistic Insight (Peri-interactions)
- Title: "Understanding the electrophilic arom
- Source: Henry Rzepa’s Comput
- Relevance: Explains the orbital logic behind C3 vs C2 reactivity and the impact of ring distortion.
Sources
- 1. CAS 27421-51-8: 1-methyl-1H-indole-2-carbaldehyde [cymitquimica.com]
- 2. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 3. 5-Methoxy-2-methylindole-3-carboxaldehyde | CAS 6260-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
Precision Melting Point Determination of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde
A Publish Comparison Guide for Purity Assessment
Executive Summary & Compound Profile
6-Bromo-4-methyl-1H-indole-2-carbaldehyde (CAS: 2225144-39-6) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and antiviral agents. Its structural integrity—defined by the specific regiochemistry of the bromine at C6 and the methyl group at C4—dictates the success of downstream coupling reactions (e.g., Suzuki-Miyaura or reductive aminations).
For this compound, Melting Point (MP) determination is not merely a physical constant check; it is the primary frontline screen for isomeric purity and solvent entrapment. While the non-methylated analog (6-bromo-1H-indole-2-carbaldehyde) melts at 181–183°C , the introduction of the C4-methyl group introduces steric constraints that can shift the crystal lattice energy.
This guide compares the two industry-standard methodologies for determining the MP of this specific indole derivative—Capillary Method vs. Differential Scanning Calorimetry (DSC) —and provides a validated protocol for establishing its purity.
Methodology Comparison: Capillary vs. DSC
The choice of method depends on the stage of development (Discovery vs. GMP Release). The following table contrasts the performance of these methods specifically for high-melting indole aldehydes.
Table 1: Performance Comparison of MP Determination Methods
| Feature | Capillary Method (Automated/Visual) | Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual Melting Range (Onset to Clear Point) | Onset Temperature ( |
| Precision | ||
| Sample Requirement | 2–5 mg | 1–3 mg |
| Purity Insight | Qualitative (Range width indicates impurities) | Quantitative (Purity calculation via Van't Hoff eq) |
| Decomposition Detection | Visual (Darkening/Gas evolution) | Exothermic events on thermogram |
| Throughput | High (3–6 samples simultaneously) | Low (1 sample per run) |
| Best For | Routine QC & Quick Synthesis Checks | Reference Standard Characterization |
Scientific Integrity: The Determination Protocol
Pre-requisites & Sample Preparation
-
Drying: Indole-2-carbaldehydes can form hydrates or solvates. The sample must be dried under vacuum (40°C, <10 mbar) for 4 hours prior to analysis to prevent "pseudo-melting" caused by solvent release.
-
Grinding: Gently triturate the sample to a fine powder. Caution: Avoid excessive force which can induce mechano-chemical degradation or amorphous transitions.
Method A: Automated Capillary Protocol (Routine)
-
Instrument: Mettler Toledo MP90 or Buchi M-565 (or equivalent).
-
Packing: Fill the capillary to a height of 3 mm. Ensure compact packing by tapping (loose packing causes uneven heat transfer).
-
Ramp Rate Strategy:
-
Scout Run: Ramp at 10°C/min to find the approximate MP (Expected ~180–200°C).
-
Precision Run: Start heating at 170°C. Ramp at 1.0°C/min .
-
-
Endpoint Definition:
-
Onset: First visible liquid meniscus.
-
Clear Point: Complete disappearance of solid turbidity.
-
-
Acceptance Criteria: A melting range of < 2.0°C indicates >98% purity.
Method B: DSC Protocol (Definitive)
-
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Pan System: Hermetically sealed aluminum pans with a pinhole (allows release of trapped volatiles without pan deformation).
-
Conditions:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature is the reported MP. Asymmetry in the peak (tailing to the left) quantifies eutectic impurities.
Expected Results & Data Interpretation
Based on structural analogs, the expected thermal behavior for 6-Bromo-4-methyl-1H-indole-2-carbaldehyde is as follows:
-
Theoretical Range: 185°C – 195°C (Estimated).
-
Note: The 4-methyl group adds lipophilicity and bulk, potentially raising the MP compared to the 6-bromo analog (181°C) due to tighter packing, or lowering it slightly if symmetry is disrupted.
-
-
Visual Cues (Capillary):
-
Sintering (shriveling): May occur 5–10°C before melting. This is not the onset.
-
Decomposition: If the sample turns brown/black before melting, the compound is thermally unstable. In this case, report the "Decomposition Point" (
).
-
Purity Decision Matrix
-
Range < 1.0°C: Analytical Standard Grade (>99%).
-
Range 1.0 – 2.0°C: Synthesis Grade (>97%).
-
Range > 3.0°C: Recrystallization required (Likely solvent: Ethanol/Water or Toluene).
Visualization: Purity Validation Workflow
The following diagram illustrates the logical decision process for validating the compound using melting point data.
Figure 1: Decision tree for melting point determination and purity validation of the indole intermediate.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards for handling halogenated organic compounds.
Understanding the Hazard Profile
Based on analogous compounds, 6-Bromo-4-methyl-1H-indole-2-carbaldehyde should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Ingestion may be harmful.[3] As a brominated organic compound, it is also crucial to consider its potential for environmental toxicity.
Key Hazard Considerations:
-
Acute Toxicity: Potential for harm if swallowed.[3]
-
Skin and Eye Irritation: Likely to cause irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[4]
| Hazard Classification | Anticipated Risk | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] | Wear eye and face protection.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation[1][2] | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, the following PPE is mandatory when handling 6-Bromo-4-methyl-1H-indole-2-carbaldehyde for disposal:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde follows the principles of hazardous waste management, emphasizing segregation, secure containment, and clear labeling.[5][6][7]
Caption: Disposal workflow for 6-Bromo-4-methyl-1H-indole-2-carbaldehyde.
Step 1: Waste Segregation
As a brominated compound, 6-Bromo-4-methyl-1H-indole-2-carbaldehyde must be disposed of as halogenated organic waste .[4][8] It is critical to prevent the mixing of halogenated and non-halogenated waste streams, as this can complicate and increase the cost of disposal.[4] Never mix this waste with incompatible materials such as strong oxidizing agents, strong bases, amines, or reducing agents.[3]
Step 2: Container Selection
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[9] For solid waste, a wide-mouth container is often suitable. Ensure the container is clean and dry before use.
Step 3: Waste Transfer
Carefully transfer the 6-Bromo-4-methyl-1H-indole-2-carbaldehyde waste into the designated container. If the compound is in a solution, pour it carefully to avoid splashing. For solid material, use a scoop or spatula. Minimize the generation of dust.
Step 4: Labeling
Proper labeling is a critical regulatory requirement.[7][10] As soon as the first portion of waste is added to the container, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Bromo-4-methyl-1H-indole-2-carbaldehyde"
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
Step 5: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][10] This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment to mitigate spills.
Step 6: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7] Do not attempt to dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[5][9][11] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted facility.[8][10]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of careful planning, proper handling, and responsible disposal are paramount in the lifecycle of any chemical reagent.
References
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
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A Senior Application Scientist's Guide to Handling 6-Bromo-4-methyl-1H-indole-2-carbaldehyde
This document provides a comprehensive operational and safety guide for the handling and disposal of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde. As a brominated indole aldehyde, this compound requires stringent safety protocols due to its potential for irritation and toxicity. The procedures outlined below are designed to ensure the safety of laboratory personnel and mitigate the risk of exposure and environmental contamination.
Hazard Assessment and Toxidicology Profile
6-Bromo-4-methyl-1H-indole-2-carbaldehyde is classified as a hazardous substance.[1] The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] The indole scaffold is common in biologically active molecules, and halogenated organic compounds often present specific toxicological and disposal challenges.[2] Therefore, a conservative approach, treating the compound with a high degree of caution, is warranted.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302[1][2] |
| Skin Irritation | Causes skin irritation upon contact. | H315[1][3] |
| Eye Irritation | Causes serious eye irritation. | H319[1][2] |
| Respiratory Irritation | May cause irritation to the respiratory tract. | H335[1][4] |
The Hierarchy of Controls: A Systematic Approach to Safety
Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement the hierarchy of controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.
For this compound, engineering and administrative controls are paramount. All handling must be performed within a certified chemical fume hood, and all personnel must be trained on the specific Standard Operating Procedures (SOPs) for this chemical.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling 6-Bromo-4-methyl-1H-indole-2-carbaldehyde.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | Chemical Fume Hood | Primary control. All manipulations of the solid or its solutions must occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] |
| Respirator | For spill cleanup or if a fume hood is unavailable, a NIOSH-approved respirator with organic vapor and particulate cartridges is required. A full-face respirator offers enhanced protection.[3][5] | |
| Hand Protection | Double Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. This minimizes cross-contamination.[5] |
| Eye & Face Protection | Safety Goggles | Tightly fitting safety goggles conforming to EN 166 or ANSI Z87.1 standards are mandatory to protect against splashes.[3][7] |
| Face Shield | A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[7] | |
| Body Protection | Lab Coat | A dedicated, fully buttoned lab coat is the minimum requirement.[5] |
| Chemical-Resistant Apron/Gown | For larger quantities or procedures with significant splash risk, a disposable, polyethylene-coated gown or apron should be worn over the lab coat.[8] | |
| Foot Protection | Closed-toe Shoes | Hard-soled, closed-toe shoes are mandatory in the laboratory to protect against spills and dropped objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential to minimize exposure.
First Aid Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][9] If skin irritation occurs, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][9]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[4] Do NOT induce vomiting.[3]
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of waste contaminated with 6-Bromo-4-methyl-1H-indole-2-carbaldehyde is critical. As a brominated organic compound, it must be treated as hazardous halogenated waste.
Disposal Protocol:
-
Segregation: All contaminated materials, including gloves, bench paper, pipette tips, and excess compound, must be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[10]
-
Liquid Waste: Solutions containing the compound must also be collected in a sealed, labeled container for halogenated liquid waste.
-
Labeling: Ensure the waste container is labeled with the full chemical name and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a secondary containment bin in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[11] Incineration at a facility with appropriate emission controls is a common disposal method for such waste.[11]
By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with 6-Bromo-4-methyl-1H-indole-2-carbaldehyde, ensuring a safe and compliant laboratory environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
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Benchchem. (n.d.). Personal protective equipment for handling Trispiro[3H-indole-3,2'-[5][9]dioxane-5',5''-[5][9]dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (9CI). Retrieved from BenchChem.
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- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
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- Sigma-Aldrich. (2025). Safety Data Sheet - Indole.
- Thermo Fisher Scientific. (2009). Safety Data Sheet - 5-Bromoindole-3-carbaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Furfural.
- Chemtalk. (2008). Bromine water - disposal. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians.
- Mcneish, G. J. (2015). Which is the best way to recycle or neutralise Bromine?.
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- Fisher Scientific. (2025). Safety Data Sheet - 4-Bromoindole-3-carboxaldehyde.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
- AiFChem. (n.d.). 105191-12-6 | 6-Bromo-1H-indole-2-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
